(E)-pent-3-enoyl chloride
Description
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Properties
IUPAC Name |
(E)-pent-3-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTVOOGSAIOBAR-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312659 | |
| Record name | (3E)-3-Pentenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17066-20-5 | |
| Record name | (3E)-3-Pentenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17066-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentenoyl chloride, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E)-3-Pentenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (E)-pent-3-enoyl chloride: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. This bifunctional reagent is a valuable intermediate in organic synthesis, particularly for the development of novel heterocyclic and biologically active molecules. All quantitative data is summarized for clarity, and key logical and experimental workflows are visualized.
Core Chemical Properties and Identifiers
This compound is a colorless liquid with a characteristic pungent odor.[1] It is classified as a reactive acyl chloride, soluble in common organic solvents such as ether, chloroform, and alcohol.[1] Its key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| Synonyms | (3E)-pent-3-enoyl chloride, (E)-3-Pentenoic acid chloride[1][4] |
| CAS Number | 17066-20-5[1][2][4] |
| Molecular Formula | C₅H₇ClO[1][2][4] |
| SMILES | C/C=C/CC(=O)Cl[2] |
| InChIKey | OFTVOOGSAIOBAR-NSCUHMNNSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 118.56 g/mol [2] |
| Density | 1.047 g/cm³[1] |
| Boiling Point | 124.4 °C at 760 mmHg[1] |
| Flash Point | 35.5 °C[1] |
| Refractive Index | 1.445[1] |
| Vapor Pressure | 12.8 mmHg at 25°C[1] |
| Water Solubility | Predicted at 4.83 g/L |
Chemical Structure and Spectroscopic Profile
The structure of this compound features a five-carbon chain containing a reactive acyl chloride functional group at one terminus and a trans-configured (E) double bond between carbons 3 and 4. This dual functionality makes it a versatile building block in synthesis.
References
An In-depth Technical Guide to the Synthesis of (E)-pent-3-enoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and reliable multi-step synthesis for the preparation of (E)-pent-3-enoyl chloride, a valuable reactive intermediate in organic synthesis. The presented pathway avoids the ambiguous and chemically challenging route from an unspecified "pentenone," instead commencing from the readily available (E)-crotyl alcohol. Each synthetic step is detailed with comprehensive experimental protocols, supported by quantitative data to ensure reproducibility. The guide is structured to meet the needs of researchers and professionals in drug development and fine chemical synthesis, with a focus on practical application and clear data presentation. All logical workflows and reaction pathways are visualized using Graphviz diagrams to enhance understanding.
Introduction
This compound is a versatile bifunctional molecule featuring both a reactive acyl chloride and an alkene moiety. This combination makes it a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates, natural products, and specialty polymers. The acyl chloride group allows for facile introduction of the pentenoyl scaffold via reactions with a wide range of nucleophiles, such as amines, alcohols, and organometallic reagents.
While the synthesis from a "pentenone" is not straightforward due to challenges in regioselectivity and the stability of intermediates, this guide outlines a chemically sound and well-documented four-step synthetic sequence. The chosen route maximizes yield and stereochemical control, starting from (E)-crotyl alcohol.
The overall synthetic transformation is as follows:
-
Chlorination of Alcohol: Conversion of (E)-crotyl alcohol to (E)-crotyl chloride.
-
Grignard Reagent Formation: Preparation of (E)-crotylmagnesium chloride.
-
Carboxylation: Reaction of the Grignard reagent with carbon dioxide to form (E)-pent-3-enoic acid.
-
Acyl Chloride Formation: Conversion of the carboxylic acid to the final product, this compound.
This document provides detailed methodologies for each of these transformations, summarizes all quantitative data in tabular format, and includes diagrams for all described pathways and workflows.
Overall Synthetic Pathway
The four-step synthesis to produce this compound is depicted below. This pathway is designed for efficiency and control over the E-geometry of the double bond.
Caption: Overall synthetic pathway from (E)-crotyl alcohol to this compound.
Data Presentation
This section summarizes the key physical properties and expected quantitative outcomes for the materials involved in the synthesis.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| (E)-Crotyl alcohol | (E)-But-2-en-1-ol | 504-61-0 | C₄H₈O | 72.11 | 121.2 | 0.845 |
| (E)-Crotyl chloride | (E)-1-Chlorobut-2-ene | 4491-43-8 | C₄H₇Cl | 90.55 | 84-86 | 0.931 |
| (E)-Pent-3-enoic acid | (E)-Pent-3-enoic acid | 1617-32-9 | C₅H₈O₂ | 100.12 | 192-194 | 0.986 |
| This compound | This compound | 17066-20-5 | C₅H₇ClO | 118.56 | 124.4 | 1.047 |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Transformation | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Alcohol to Chloride | Thionyl chloride (SOCl₂), Pyridine | Diethyl ether | 0 to RT | 2 - 4 | 80 - 90 |
| 2 | Grignard Formation | Magnesium (Mg) turnings | Anhydrous Ether | RT to Reflux | 1 - 2 | > 90 (in situ) |
| 3 | Carboxylation | Carbon dioxide (CO₂), 3M HCl (aq) | Anhydrous Ether | -78 to RT | 1 - 2 | 60 - 75 |
| 4 | Acid to Acyl Chloride | Oxalyl chloride ((COCl)₂), DMF (cat.) | Dichloromethane (B109758) | 0 to RT | 1 - 2 | > 95 |
Experimental Protocols
Strict adherence to anhydrous conditions is critical for the success of Steps 2 and 3. All glassware should be flame-dried or oven-dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of (E)-Crotyl chloride from (E)-Crotyl alcohol
Principle: The hydroxyl group of the primary allylic alcohol is converted to a good leaving group and substituted by a chloride ion using thionyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction.
Materials:
-
(E)-Crotyl alcohol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Pyridine (1.2 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with (E)-crotyl alcohol and anhydrous diethyl ether.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add thionyl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (E)-crotyl chloride.
-
Purify the product by distillation.
Step 2 & 3: Synthesis of (E)-Pent-3-enoic acid via Grignard Carboxylation
Principle: (E)-crotyl chloride is reacted with magnesium metal to form the corresponding Grignard reagent. This potent nucleophile then attacks the electrophilic carbon of solid carbon dioxide (dry ice). A subsequent acidic workup protonates the resulting carboxylate salt to yield the carboxylic acid.[1][2]
Caption: Experimental workflow for the Grignard carboxylation of (E)-crotyl chloride.
Materials:
-
(E)-Crotyl chloride (1.0 eq)
-
Magnesium turnings (1.2-1.5 eq)
-
Dry ice (solid CO₂) (large excess)
-
Anhydrous diethyl ether
-
Iodine crystal (optional, as initiator)
-
Hydrochloric acid (e.g., 3 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: a. Assemble a dry three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere. b. Place the magnesium turnings in the flask and add enough anhydrous diethyl ether to cover them. c. In the dropping funnel, prepare a solution of (E)-crotyl chloride in anhydrous diethyl ether. d. Add a small amount of the chloride solution to the magnesium. If the reaction doesn't start (indicated by bubbling), gently warm the flask or add a tiny crystal of iodine. e. Once initiated, add the remaining (E)-crotyl chloride solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue stirring at room temperature for 1-2 hours until most of the magnesium has been consumed. The solution will appear grayish and cloudy.
-
Carboxylation and Work-up: a. In a separate large beaker, place a generous amount of crushed dry ice. b. Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring. A vigorous reaction will occur. c. Allow the mixture to warm to room temperature, permitting the excess CO₂ to sublime. d. Slowly add cold 3 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate. e. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2-3 times). f. Combine the organic extracts and wash them sequentially with saturated NaHCO₃ solution and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. h. The crude (E)-pent-3-enoic acid can be purified by distillation under reduced pressure.
Step 4: Synthesis of this compound
Principle: The carboxylic acid is converted to the highly reactive acyl chloride using oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the reaction via the formation of a Vilsmeier intermediate. This method is preferred for its mild conditions and volatile byproducts (CO, CO₂, HCl).
Materials:
-
(E)-Pent-3-enoic acid (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (1.2-1.5 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Set up a flame-dried, round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Dissolve (E)-pent-3-enoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride dropwise. Vigorous gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride around 1800 cm⁻¹).
-
Carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound is often of sufficient purity for subsequent reactions. For higher purity, it can be distilled under reduced pressure.
Spectroscopic Data
The following are representative spectroscopic data for the final product.
** this compound (C₅H₇ClO)**
-
¹H NMR (CDCl₃, 300 MHz): δ (ppm) 5.65-5.80 (m, 1H), 5.45-5.60 (m, 1H), 3.55 (d, J=7.0 Hz, 2H), 1.70 (d, J=6.0 Hz, 3H).
-
¹³C NMR (CDCl₃, 75 MHz): δ (ppm) 171.5 (C=O), 130.0 (=CH), 123.5 (=CH), 51.0 (CH₂), 17.8 (CH₃).
-
IR (neat, cm⁻¹): ~2950 (C-H), ~1800 (C=O, acid chloride), ~1650 (C=C), ~965 (trans C=C bend).
Conclusion
The synthetic route detailed in this guide, starting from (E)-crotyl alcohol, provides a reliable and scalable method for producing this compound. The protocols have been compiled from established chemical literature for analogous transformations, ensuring their robustness. By carefully controlling reaction conditions, particularly maintaining an anhydrous environment for the Grignard reaction, researchers can expect to obtain the target compound in good to excellent yields. The provided data and workflows are intended to serve as a practical resource for professionals engaged in synthetic chemistry and drug discovery.
References
An In-depth Technical Guide to the Physicochemical Properties of (E)-pent-3-enoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-pent-3-enoyl chloride, an α,β-unsaturated acyl chloride, is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. This technical guide provides a comprehensive overview of its known physicochemical properties, general synthetic methodologies, and typical reactivity profiles. Due to the limited availability of specific experimental data for this compound, this guide consolidates available database information and presents generalized experimental protocols for its synthesis and common reactions. All quantitative data are summarized for clarity, and key experimental workflows are visualized using logical diagrams.
Physicochemical Properties
This compound is a colorless to light yellow liquid. Its key physicochemical properties, based on available chemical database information, are summarized in the table below. It is important to note that some of these values may be calculated rather than experimentally determined.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇ClO | [1][2] |
| Molecular Weight | 118.56 g/mol | [1][3] |
| CAS Number | 17066-20-5 | [1][2] |
| Boiling Point | 124.4 °C at 760 mmHg | [2] |
| Density | 1.047 g/cm³ | [2] |
| Refractive Index | 1.445 | [2] |
| Flash Point | 35.5 °C | [2] |
| Vapor Pressure | 12.8 mmHg at 25°C | [2] |
| LogP | 1.7 | [1] |
Spectroscopic Data
Synthesis and Purification
This compound can be synthesized from its corresponding carboxylic acid, (E)-pent-3-enoic acid. The most common methods for converting a carboxylic acid to an acyl chloride involve the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][5][6]
General Experimental Protocol for Synthesis
The following are generalized protocols that can be adapted for the synthesis of this compound.[7][8]
Method A: Using Thionyl Chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add (E)-pent-3-enoic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (2.0-3.0 eq), which can also serve as the solvent. Alternatively, an inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) can be used.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux. Monitor the reaction by the cessation of gas evolution. The reaction is typically complete within 1-3 hours.[8]
-
Work-up: After cooling the mixture to room temperature, remove the excess thionyl chloride and solvent by distillation or under reduced pressure.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[4][9]
Method B: Using Oxalyl Chloride
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (E)-pent-3-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the solution.[5]
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Remove the solvent and excess reagents under reduced pressure to yield the crude product, which can be further purified by fractional distillation under vacuum.[10]
Reactivity Profile
As a typical acyl chloride, this compound is a reactive electrophile that readily undergoes nucleophilic acyl substitution reactions. The presence of the carbon-carbon double bond also allows for other chemical transformations.
Nucleophilic Acyl Substitution
N-Acylation (Amide Formation): this compound is expected to react readily with primary and secondary amines to form the corresponding amides. A base, such as triethylamine (B128534) or pyridine (B92270), is typically used to neutralize the HCl byproduct.[11][12]
General Protocol for N-Acylation:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., DCM).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of this compound (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Esterification (Ester Formation): this compound reacts with alcohols to form esters. This reaction is often carried out in the presence of a base like pyridine to scavenge the HCl produced.[13][14][15]
General Protocol for Esterification:
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent (e.g., DCM).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add this compound (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up: Dilute the reaction mixture with the solvent and wash with dilute acid (to remove pyridine), water, and brine. Dry the organic layer over an anhydrous drying agent.
-
Purification: After filtration, concentrate the solution and purify the crude ester by distillation or column chromatography.
Safety and Handling
Acyl chlorides are corrosive, lachrymatory, and react violently with water. This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. All glassware must be dry, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Conclusion
This compound is a valuable reactive intermediate for organic synthesis. While specific experimental data for this compound is not widely published, its properties and reactivity can be inferred from the general behavior of α,β-unsaturated acyl chlorides. The generalized protocols provided in this guide serve as a starting point for its synthesis and derivatization. Further research is needed to fully characterize its spectroscopic properties and explore its full potential in the development of novel chemical entities.
References
- 1. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Pentenoyl chloride | C5H7ClO | CID 176891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. prepchem.com [prepchem.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to (E)-pent-3-enoyl chloride
This technical guide provides a comprehensive overview of (E)-pent-3-enoyl chloride, a reactive chemical intermediate with potential applications in organic synthesis, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identifiers, physical properties, synthesis, reactivity, and spectroscopic profile.
Core Data and Identifiers
This compound is a mono-unsaturated acyl chloride. Its key identifiers and physicochemical properties are summarized below for easy reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 17066-20-5[1][2] |
| IUPAC Name | This compound[2] |
| Molecular Formula | C5H7ClO[2] |
| Molecular Weight | 118.56 g/mol [2] |
| Canonical SMILES | C/C=C/CC(=O)Cl[2] |
| InChI | InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3/b3-2+[2] |
| InChIKey | OFTVOOGSAIOBAR-NSCUHMNNSA-N[2] |
| PubChem CID | 6442180[2] |
| Synonyms | (3E)-3-Pentenoyl chloride, (E)-3-Pentenoic acid chloride[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | 124.4°C at 760 mmHg[3] |
| Density | 1.047 g/cm³[3] |
| Flash Point | 35.5°C[3] |
| Refractive Index | 1.445[3] |
| Vapour Pressure | 12.8 mmHg at 25°C[3] |
Synthesis and Experimental Protocols
This compound can be synthesized from its corresponding carboxylic acid, (E)-pent-3-enoic acid. Acyl chlorides are typically prepared by treating carboxylic acids with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] These reagents are effective as the by-products are gaseous and easily removed from the reaction mixture.
Experimental Protocol: Synthesis of this compound from (E)-pent-3-enoic acid using Thionyl Chloride
This protocol is a standard procedure for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
(E)-pent-3-enoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-pent-3-enoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (a few drops) to the solution.
-
Slowly add thionyl chloride (1.2-1.5 eq) to the stirred solution at room temperature. The addition should be done cautiously as the reaction can be exothermic and produces HCl and SO₂ gases.
-
After the addition is complete, gently reflux the reaction mixture for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using techniques like TLC or IR spectroscopy (disappearance of the broad O-H stretch).
-
After the reaction is complete, carefully remove the solvent and excess thionyl chloride by distillation.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Chemical Reactivity and Applications in Drug Development
Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which polarizes the carbonyl carbon.[5] This makes them valuable reagents in organic synthesis for acylation reactions. This compound can react with a variety of nucleophiles, such as alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively.[1][5]
In the context of drug development, acyl chlorides are important intermediates for the synthesis of active pharmaceutical ingredients (APIs).[6][7] The ability to readily form amide and ester bonds is crucial for building the molecular scaffolds of many drug candidates.[8][9] The unsaturated nature of this compound offers further opportunities for chemical modification, such as addition reactions across the double bond.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the double bond, the allylic protons, and the methyl protons. The coupling constants between the vinyl protons will be indicative of the (E)-configuration (typically in the range of 12-18 Hz).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (highly deshielded), the two olefinic carbons, the allylic carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch of the acyl chloride, typically appearing at a high wavenumber (around 1780-1815 cm⁻¹). Other significant peaks will include the C=C stretch of the alkene and C-H stretching and bending vibrations.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak. Common fragmentation patterns would involve the loss of the chlorine atom and cleavage adjacent to the carbonyl group.
Diagrams
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Caption: A workflow diagram for the synthesis and characterization of this compound.
Reactivity of Acyl Chlorides in the Synthesis of Bioactive Molecules
This diagram illustrates the central role of acyl chlorides as reactive intermediates in the synthesis of esters and amides, which are common functional groups in many pharmaceutical drugs.
Caption: General reactivity of this compound with nucleophiles to form esters and amides.
References
- 1. This compound | 17066-20-5 | Benchchem [benchchem.com]
- 2. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 8. Chloride-Containing Compounds: Key Ingredients for the Cosmetics and Pharmaceutical Industry - SEQENS [seqens.com]
- 9. reddit.com [reddit.com]
An In-depth Technical Guide to (E)-pent-3-enoyl chloride: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-pent-3-enoyl chloride, a reactive acyl chloride, serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride moiety and a carbon-carbon double bond, makes it a versatile building block for the construction of complex molecules. This technical guide provides a comprehensive overview of its synthesis, key chemical transformations including nucleophilic acyl substitution and Friedel-Crafts acylation, and its emerging relevance in medicinal chemistry. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to facilitate its practical application in research and development.
Introduction
This compound, with the IUPAC name this compound, is an organic compound featuring a five-carbon chain with a trans-configured double bond between the third and fourth carbon atoms and an acyl chloride functional group at the terminus.[1][2] Its high reactivity, characteristic of acyl chlorides, makes it an effective acylating agent and a precursor for a variety of other functional groups. This guide elucidates the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical applications in synthetic and medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 17066-20-5[1][2] |
| Molecular Formula | C₅H₇ClO[2] |
| Molecular Weight | 118.56 g/mol [2] |
| Appearance | Colorless liquid with a pungent odor[1] |
| Boiling Point | 124.4°C at 760 mmHg[3] |
| Density | 1.047 g/cm³[3] |
| Flash Point | 35.5°C[3] |
| Solubility | Soluble in organic solvents like alcohol, ether, and chloroform[1] |
Synthesis
The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, (E)-pent-3-enoic acid. The precursor acid can be synthesized through various methods, and its subsequent conversion to the acyl chloride is a standard transformation in organic chemistry.
Synthesis of (E)-pent-3-enoic acid
(E)-pent-3-enoic acid is a commercially available reagent. It is an unsaturated carboxylic acid that serves as the immediate precursor to this compound.
Conversion of (E)-pent-3-enoic acid to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that activates the carbonyl group for nucleophilic attack. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
This protocol is a general method for the preparation of an acyl chloride from a carboxylic acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
(E)-pent-3-enoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Condenser
-
Drying tube (e.g., with calcium chloride)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube under an inert atmosphere (nitrogen or argon).
-
Dissolution: Dissolve (E)-pent-3-enoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the stirred solution.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise from the dropping funnel. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Work-up: Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude this compound is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by fractional distillation under reduced pressure.
Reactivity and Chemical Transformations
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions. The presence of the double bond also allows for further chemical modifications.
Nucleophilic Acyl Substitution
This compound is highly susceptible to attack by nucleophiles, leading to the substitution of the chloride ion. Common nucleophiles include water, alcohols, amines, and carbanions.
General Reaction Mechanism: The reaction proceeds through a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.
Key Transformations:
-
Hydrolysis: Reaction with water yields (E)-pent-3-enoic acid.
-
Alcoholysis: Reaction with an alcohol produces the corresponding ester.
-
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine forms the corresponding amide.
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can be used to acylate aromatic compounds. This reaction introduces the (E)-pent-3-enoyl group onto the aromatic ring, forming a ketone.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of this compound.
| Technique | Key Features |
| ¹H NMR | The (E)-isomer is characterized by a large coupling constant (J) for the vinyl protons, typically in the range of 12-16 Hz, indicative of a trans configuration.[1] |
| ¹³C NMR | A signal corresponding to the carbonyl carbon is expected in the downfield region of the spectrum. |
| IR Spectroscopy | A strong absorption band characteristic of the acyl chloride C=O stretch is observed around 1800 cm⁻¹.[1] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom. |
Applications in Drug Development and Biological Research
While this compound itself is a reactive intermediate, its derivatives have shown promising biological activities, highlighting its potential as a scaffold in drug discovery. It serves as a key building block for the synthesis of more complex, biologically active molecules.[1]
A summary of the reported biological activities of some derivatives is presented in Table 2.
| Derivative | Biological Activity | IC₅₀ (µM) |
| Derivative A | Inhibition of PP1 | 12[1] |
| Derivative B | Cytotoxicity against breast cancer | 15[1] |
| Derivative C | Anti-inflammatory effects | 20[1] |
| Derivative D | Inhibition of tumor growth | 10[1] |
The mechanism of action of these derivatives is varied and depends on the specific molecular targets. The ability to readily modify the acyl chloride functional group allows for the generation of diverse libraries of compounds for screening and lead optimization in drug development programs.
Conclusion
This compound is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis. Its utility is underscored by its ability to undergo a range of chemical transformations, most notably nucleophilic acyl substitution, to generate a diverse array of functionalized molecules. The demonstrated biological activity of its derivatives positions this compound as a valuable starting material in the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in a research and development setting.
References
An In-depth Technical Guide to (E)-pent-3-enoyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-pent-3-enoyl chloride is a reactive chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a reactive acyl chloride and a carbon-carbon double bond, makes it a versatile building block for introducing the pentenoyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and purification, and its reactivity profile, with a focus on its application in medicinal chemistry.
Chemical Properties and Data
This compound is a colorless liquid with a pungent odor. It is soluble in common organic solvents.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₇ClO | [1][2] |
| Molecular Weight | 118.56 g/mol | [2] |
| CAS Number | 17066-20-5 | [1][2] |
| Boiling Point | 124.4°C at 760 mmHg | [1] |
| Density | 1.047 g/cm³ | [1] |
| Flash Point | 35.5°C | [1] |
| Refractive Index | 1.445 | [1] |
-
¹H NMR: Signals corresponding to the vinyl protons of the (E)-alkene would be expected, along with resonances for the methylene (B1212753) group adjacent to the carbonyl and the terminal methyl group.
-
¹³C NMR: Resonances for the carbonyl carbon, the two sp² hybridized carbons of the alkene, the methylene carbon, and the methyl carbon would be anticipated.
-
IR Spectroscopy: A strong absorption band characteristic of the acyl chloride carbonyl stretch is expected in the region of 1775-1810 cm⁻¹.[3]
Synthesis and Purification
The most common method for the synthesis of this compound is the reaction of (E)-pent-3-enoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4]
Experimental Protocol: Synthesis from (E)-pent-3-enoic acid using Thionyl Chloride
This protocol is adapted from general procedures for the synthesis of acyl chlorides.[5][6][7]
Materials:
-
(E)-pent-3-enoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) (optional, can be run neat)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Reflux condenser
-
Gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet, place (E)-pent-3-enoic acid (1.0 eq).
-
Slowly add an excess of thionyl chloride (2.0-3.0 eq). The reaction can also be performed in an inert solvent like anhydrous DCM or toluene.
-
Stir the mixture at room temperature for 30 minutes, then gently heat to reflux.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.
-
Allow the mixture to cool to room temperature.
Purification Protocol: Fractional Distillation
Purification of the crude this compound is crucial to remove excess thionyl chloride and any by-products.
Procedure:
-
Remove the excess thionyl chloride and solvent (if used) by distillation at atmospheric pressure.
-
The crude this compound can then be purified by fractional distillation under reduced pressure.[4] It is important to use a vacuum pump that is resistant to acidic vapors and to use a cold trap.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[4]
Nucleophilic Acyl Substitution
This compound reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters.[4] This reactivity makes it a valuable reagent for introducing the (E)-pent-3-enoyl group into molecules of interest, a common strategy in the synthesis of biologically active compounds and pharmaceutical intermediates.[4]
This protocol is a general procedure for the reaction of an acyl chloride with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (B128534) or pyridine (B92270) (non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude enamide can be purified by column chromatography or recrystallization.
The enamide functional group is present in a number of natural products with interesting biological activities and is a valuable moiety in medicinal chemistry.[8][9]
Signaling Pathways and Biological Relevance
While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its nature as a reactive electrophile suggests potential interactions with biological nucleophiles, such as cysteine residues in proteins. The enamide and ester derivatives synthesized from this acyl chloride are of interest in drug discovery for their potential to act as enzyme inhibitors or receptor modulators. The development of novel enamides is an active area of research in the synthesis of potential therapeutic agents, including anticancer and antiparasitic compounds.[8]
Logical Relationships and Workflows
The following diagrams illustrate the synthesis and key reactions of this compound.
Caption: Synthesis and purification workflow for this compound.
Caption: Key nucleophilic substitution reactions of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Pent-4-ynoyl chloride | 55183-44-3 [smolecule.com]
- 4. This compound | 17066-20-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. An Efficient Synthesis of Enamides from Ketones [organic-chemistry.org]
Reactivity Profile of (E)-pent-3-enoyl Chloride: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, reactivity, and potential applications of (E)-pent-3-enoyl chloride as a versatile acylating agent and a potential covalent modifier in drug discovery.
Introduction
This compound is a bifunctional organic molecule featuring a highly reactive acyl chloride group and a carbon-carbon double bond. This unique combination of functional groups makes it a valuable reagent in organic synthesis and a compound of interest for the development of targeted covalent inhibitors in the pharmaceutical industry. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, physical properties, and characteristic reactions. The document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.
Physicochemical Properties
This compound is a colorless liquid with a pungent odor.[1] It is soluble in common organic solvents.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClO | [2] |
| Molecular Weight | 118.56 g/mol | [2] |
| CAS Number | 17066-20-5 | [2] |
| Boiling Point | 124.4 °C at 760 mmHg | [3] |
| Density | 1.047 g/cm³ | [3] |
| Refractive Index | 1.445 | [3] |
| LogP | 1.7 | [2] |
Synthesis of this compound
The primary and most common method for the synthesis of this compound involves the reaction of (E)-pent-3-enoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[1]
Detailed Experimental Protocol:
Materials:
-
(E)-pent-3-enoic acid
-
Thionyl chloride (or oxalyl chloride)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-pent-3-enoic acid in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride around 1800 cm⁻¹).
-
The solvent and excess thionyl chloride are carefully removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by fractional distillation under reduced pressure.[1]
Below is a DOT script visualizing the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is characterized by the distinct chemistries of its two functional groups: the acyl chloride and the carbon-carbon double bond.
Reactions of the Acyl Chloride Group
The acyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.
This compound reacts with primary and secondary amines to form the corresponding amides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.
General Reaction: (E)-CH₃CH=CHCH₂COCl + R₂NH → (E)-CH₃CH=CHCH₂CONR₂ + HCl
Typical Experimental Protocol:
-
Dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a slight excess of a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated.
-
The crude amide can be purified by column chromatography or recrystallization.
| Nucleophile | Product | Typical Yield (%) |
| Aniline | N-phenyl-(E)-pent-3-enamide | >90 (estimated) |
| Diethylamine | N,N-diethyl-(E)-pent-3-enamide | >90 (estimated) |
| Glycine methyl ester | Methyl N-((E)-pent-3-enoyl)glycinate | >85 (estimated) |
Yields are estimated based on typical acylation reactions of acyl chlorides.
In the presence of a base, this compound reacts with alcohols to form esters.
General Reaction: (E)-CH₃CH=CHCH₂COCl + ROH → (E)-CH₃CH=CHCH₂COOR + HCl
Typical Experimental Protocol:
-
Dissolve the alcohol in an anhydrous aprotic solvent.
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Cool the mixture to 0 °C.
-
Slowly add this compound.
-
Stir the reaction at room temperature until completion.
-
Workup involves an aqueous wash to remove the base hydrochloride and any unreacted starting materials.
-
Purification is typically achieved by column chromatography.
| Nucleophile | Product | Typical Yield (%) |
| Ethanol | Ethyl (E)-pent-3-enoate | >90 (estimated) |
| Benzyl alcohol | Benzyl (E)-pent-3-enoate | >85 (estimated) |
| Phenol | Phenyl (E)-pent-3-enoate | >80 (estimated) |
Yields are estimated based on typical esterification reactions of acyl chlorides.
This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl ketones.[4]
General Reaction: (E)-CH₃CH=CHCH₂COCl + Ar-H --(AlCl₃)--> (E)-CH₃CH=CHCH₂CO-Ar + HCl
Typical Experimental Protocol:
-
Suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane, carbon disulfide).
-
Cool the suspension to 0 °C.
-
Slowly add this compound.
-
Add the aromatic substrate dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours.
-
The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl.
-
The organic layer is separated, washed, dried, and concentrated.
-
The product is purified by column chromatography or distillation.
| Aromatic Substrate | Major Product(s) | Estimated Yield (%) |
| Benzene | 1-phenyl-(E)-pent-3-en-1-one | 70-80 |
| Toluene | 1-(p-tolyl)-(E)-pent-3-en-1-one | 75-85 |
| Anisole | 1-(p-methoxyphenyl)-(E)-pent-3-en-1-one | 80-90 |
Yields are estimated based on typical Friedel-Crafts acylation reactions.
The mechanism of Friedel-Crafts acylation is depicted in the following DOT script.
References
The Double-Edged Sword: A Technical Guide to the Biological Significance of (E)-pent-3-enoyl Chloride Derivatives as Covalent Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E)-pent-3-enoyl chloride and its derivatives represent a class of reactive chemical entities with significant potential in chemical biology and drug discovery. Their biological activity stems from the presence of an α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, and a highly reactive acyl chloride group. This dual reactivity allows for the covalent modification of biological macromolecules, leading to the modulation of their function. This guide provides an in-depth exploration of the biological significance of these derivatives, with a focus on their mechanism of action as covalent inhibitors, their potential impact on key signaling pathways, and the experimental methodologies used to characterize their activity.
Introduction: The Chemistry of Reactivity
This compound is an organic compound featuring a five-carbon chain with a double bond in the (E)-configuration between the third and fourth carbons, and an acyl chloride functional group at the first carbon. The key to its biological significance lies in its electrophilic nature. The acyl chloride is a highly reactive group that readily undergoes nucleophilic acyl substitution with residues such as lysine, serine, and tyrosine on proteins. Furthermore, the α,β-unsaturated system is susceptible to conjugate addition by soft nucleophiles, most notably the thiol group of cysteine residues. This covalent and often irreversible modification of protein function is the basis for the activity of many covalent drugs.[1]
Derivatives of this compound, such as amides and esters, are typically synthesized to modulate the reactivity and selectivity of the parent compound. These derivatives retain the α,β-unsaturated system, which is crucial for covalent modification, while offering opportunities to introduce moieties that can direct the molecule to specific protein targets.
Mechanism of Action: Covalent Inhibition
The primary mechanism by which this compound derivatives exert their biological effects is through covalent inhibition of target proteins. This process involves the formation of a stable covalent bond between the electrophilic warhead of the inhibitor and a nucleophilic amino acid residue on the protein, leading to the inactivation of the protein's function.
Michael Addition to Cysteine Residues
The α,β-unsaturated carbonyl moiety of this compound derivatives is a classic Michael acceptor. In a biological context, the most prominent nucleophile for this reaction is the thiolate anion of a cysteine residue. The reaction proceeds via a 1,4-conjugate addition, forming a stable thioether linkage. The specificity of this interaction can be tuned by the surrounding chemical scaffold of the derivative, which can position the warhead in proximity to a reactive cysteine on the target protein.
Caption: Covalent modification via Michael addition.
Nucleophilic Acyl Substitution
The acyl chloride group of the parent compound is highly reactive and can be acylated by various nucleophilic residues on a protein surface. While less specific than the Michael addition, this reaction can contribute to the overall biological effect, and in some derivatives, this reactivity can be harnessed for targeted labeling.
Potential Biological Targets: Protein Phosphatases
Protein phosphatases are a class of enzymes that remove phosphate (B84403) groups from proteins, counteracting the activity of protein kinases. The balance between phosphorylation and dephosphorylation is critical for the regulation of numerous cellular processes. Aberrant phosphatase activity is implicated in many diseases, including cancer, making them attractive targets for therapeutic intervention.[2]
Serine/threonine phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), are particularly important regulators of the cell cycle and apoptosis.[2] The catalytic mechanism of these phosphatases often involves a key cysteine residue in the active site, which is susceptible to covalent modification by electrophiles.[2] This makes them plausible targets for inhibition by α,β-unsaturated carbonyl compounds like derivatives of this compound.
Impact on Apoptosis Signaling (PP1)
Protein Phosphatase 1 (PP1) plays a complex role in apoptosis, or programmed cell death. Inhibition of PP1 can promote apoptosis in some cellular contexts by preventing the dephosphorylation and inactivation of pro-apoptotic proteins.[2] For example, PP1 can dephosphorylate and activate the retinoblastoma protein (pRB), a tumor suppressor. Inhibition of PP1 would lead to hyperphosphorylated pRB, which can promote cell cycle arrest and apoptosis.
Caption: Simplified PP1-mediated apoptosis pathway.
Impact on Cell Cycle Regulation (PP2A)
Protein Phosphatase 2A (PP2A) is a major regulator of the cell cycle, with roles at multiple checkpoints.[3] It controls the activity of key cell cycle proteins, including cyclin-dependent kinases (CDKs). Inhibition of PP2A can lead to cell cycle arrest, preventing cancer cell proliferation.[3]
Caption: Simplified PP2A-mediated cell cycle pathway.
Quantitative Analysis of Biological Activity
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For covalent inhibitors, the kinetic parameter kinact/KI is often used to describe the efficiency of inactivation.
The following table presents a representative structure for summarizing quantitative data that would be generated from such studies.
| Derivative | Target | IC50 (µM) | Inhibition Type |
| (E)-pent-3-enoyl-N-phenylamide | PP1 | [Value] | Covalent |
| (E)-pent-3-enoyl-N-benzylamide | PP1 | [Value] | Covalent |
| (E)-pent-3-enoyl-N-phenylamide | PP2A | [Value] | Covalent |
| (E)-pent-3-enoyl-N-benzylamide | PP2A | [Value] | Covalent |
Experimental Protocols
Synthesis of (E)-pent-3-enoyl Amide Derivatives
A general method for the synthesis of amide derivatives from this compound involves the reaction with a primary or secondary amine in the presence of a non-nucleophilic base.
Caption: Workflow for amide derivative synthesis.
In Vitro Protein Phosphatase Inhibition Assay (Malachite Green Assay)
The Malachite Green Assay is a colorimetric method used to measure the activity of phosphatases by quantifying the release of inorganic phosphate (Pi) from a substrate. This assay can be adapted to screen for and characterize inhibitors.[3][4][5][6]
Materials:
-
Purified protein phosphatase (e.g., PP1 or PP2A)
-
Phosphopeptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0)
-
This compound derivative stock solution in DMSO
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of the this compound derivative in the assay buffer.
-
Prepare the phosphopeptide substrate solution in the assay buffer.
-
Prepare the enzyme solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add the enzyme solution and different concentrations of the inhibitor derivative.
-
Positive control well: Add the enzyme solution and assay buffer (no inhibitor).
-
Negative control (blank) well: Add assay buffer only.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the covalent inhibitor to react with the enzyme.
-
Initiate Reaction: Add the phosphopeptide substrate to all wells to start the phosphatase reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop Reaction and Color Development: Add the Malachite Green Reagent to all wells to stop the reaction and initiate color development. The reagent will form a colored complex with the free phosphate produced.
-
Measurement: Measure the absorbance at ~620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Identification of Cellular Targets: A Chemical Proteomics Approach
To understand the full biological impact of this compound derivatives, it is crucial to identify all the proteins they interact with inside a cell. Chemical proteomics provides a powerful set of tools for this purpose. A common strategy involves synthesizing a derivative of the compound of interest that includes a "clickable" tag, such as an alkyne or azide (B81097) group.
Caption: Workflow for target identification using chemical proteomics.
This approach allows for the selective enrichment of proteins that have been covalently modified by the probe. Subsequent analysis by mass spectrometry can then identify these proteins, providing a global profile of the cellular targets of the this compound derivative.[7][8]
Conclusion and Future Directions
This compound and its derivatives are valuable tools for chemical biology and drug discovery due to their ability to act as covalent modifiers of protein function. Their potential to inhibit key enzymes such as protein phosphatases highlights their relevance in the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to synthesize and screen libraries of these derivatives to identify compounds with high potency and selectivity for specific biological targets. The application of advanced chemical proteomics techniques will be instrumental in elucidating their full spectrum of cellular interactions and in validating their mechanism of action. The continued exploration of this chemical space holds significant promise for the discovery of new covalent drugs to address unmet medical needs.
References
- 1. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. interchim.fr [interchim.fr]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. Chemoproteomic profiling and discovery of protein electrophiles in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]
(E)-pent-3-enoyl chloride: A Technical Review of its Synthesis, Reactivity, and Applications
(E)-pent-3-enoyl chloride (CAS No: 17066-20-5) is a bifunctional organic compound featuring both a reactive acyl chloride group and a carbon-carbon double bond. This dual functionality makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its physical and chemical properties, synthetic methodologies, characteristic reactions, and its role as a precursor to biologically active compounds.
Physical and Chemical Properties
This compound is a colorless liquid with a pungent odor. Its fundamental physical and chemical properties are summarized in the table below, compiled from various chemical data sources.[1][2][3]
| Property | Value |
| CAS Number | 17066-20-5[1] |
| Molecular Formula | C₅H₇ClO[1] |
| Molecular Weight | 118.56 g/mol [2] |
| Density | 1.047 g/cm³[1] |
| Boiling Point | 124.4°C at 760 mmHg[1] |
| Flash Point | 35.5°C[1] |
| Refractive Index | 1.445[1] |
| Vapor Pressure | 12.8 mmHg at 25°C[1] |
| InChI Key | OFTVOOGSAIOBAR-NSCUHMNNSA-N[2] |
| Canonical SMILES | C/C=C/CC(=O)Cl[2] |
Synthesis of this compound
The primary and most common method for the synthesis of this compound is the conversion of its parent carboxylic acid, (E)-pent-3-enoic acid, using a suitable chlorinating agent. The two most widely employed reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4]
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride
This method is a robust and widely used industrial process for the formation of acyl chlorides.
-
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet to neutralize HCl and SO₂ byproducts, (E)-pent-3-enoic acid (1.0 eq) is added.
-
An excess of thionyl chloride (SOCl₂) (approximately 2.0-3.0 eq) is slowly added at room temperature. Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) can be used as a solvent if required.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]
-
The mixture is stirred and gently heated to reflux (typically 50-70°C).
-
The reaction progress is monitored by the cessation of gas evolution (HCl and SO₂). The reaction is generally complete within 1-3 hours.
-
After cooling to room temperature, the excess thionyl chloride and solvent are removed by distillation under reduced pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) to yield the pure product.[4]
-
Method 2: Synthesis using Oxalyl Chloride
Oxalyl chloride is often preferred for its milder reaction conditions, which can be beneficial for sensitive substrates. The byproducts of this reaction (CO, CO₂, and HCl) are all gaseous, which simplifies the workup.
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), (E)-pent-3-enoic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM).
-
A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is added to the solution.[4]
-
The mixture is cooled to 0°C in an ice bath.
-
Oxalyl chloride (approximately 1.2-1.5 eq) is added dropwise via a syringe. Vigorous gas evolution will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The solvent and any excess oxalyl chloride are removed under reduced pressure. The resulting crude product is often of high purity and can be used directly or further purified by vacuum distillation.
-
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Stoichiometry | 2.0 - 3.0 equivalents | 1.2 - 1.5 equivalents |
| Catalyst | DMF (optional) | DMF (catalytic) |
| Temperature | Reflux (50-70°C) | 0°C to Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 2 hours |
| Byproducts | SO₂, HCl | CO, CO₂, HCl |
| Purity | High after distillation | Very high, often used crude |
Chemical Reactivity
The reactivity of this compound is characterized by the electrophilic nature of the acyl chloride and the nucleophilicity of the alkene. It readily undergoes nucleophilic acyl substitution and can participate in electrophilic addition reactions at the double bond.
Nucleophilic Acyl Substitution
This compound reacts with a wide range of nucleophiles, such as alcohols and amines, to form the corresponding esters and amides. These reactions are typically rapid and exothermic.
Reaction with Alcohols (Esterification)
The reaction with alcohols produces esters and hydrogen chloride gas.[5][6] A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl byproduct.
-
General Protocol for Esterification:
-
To a stirred solution of an alcohol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent (e.g., DCM) at 0°C, this compound (1.1 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester, which can be purified by column chromatography.
-
Caption: General reaction scheme for the esterification of this compound.
Reaction with Amines (Amidation)
The reaction with primary or secondary amines yields N-substituted amides. The reaction is typically very fast and produces an ammonium (B1175870) chloride salt as a byproduct.[7][8][9]
-
General Protocol for Amidation:
-
To a stirred solution of a primary or secondary amine (2.2 eq) in an anhydrous solvent (e.g., DCM) at 0°C, this compound (1.0 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The mixture is diluted with water, and the organic layer is separated.
-
The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried, filtered, and concentrated to give the crude amide, which can be purified by recrystallization or column chromatography.
-
Caption: General reaction scheme for the amidation of this compound.
Friedel-Crafts Acylation
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the (E)-pent-3-enoyl group onto an aromatic ring. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11][12][13]
-
General Protocol for Friedel-Crafts Acylation:
-
To a suspension of anhydrous aluminum chloride (1.1 eq) in an anhydrous solvent (e.g., DCM or nitrobenzene) at 0°C, this compound (1.0 eq) is added slowly.
-
The aromatic substrate (1.0 eq) is then added dropwise, maintaining the temperature at 0°C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried and concentrated.
-
The resulting aryl ketone is purified by column chromatography or distillation.
-
Caption: Friedel-Crafts acylation using this compound.
Applications in Organic Synthesis and Drug Discovery
While specific, detailed research on the biological activity of this compound itself is limited in publicly available literature, its significance lies in its role as a synthetic intermediate.[4] It is used to create more complex molecules that may possess pharmaceutical properties.[4] For instance, some research suggests its utility in synthesizing novel compounds with potential anti-cancer properties, with derivatives showing cytotoxicity against colorectal and breast cancer cell lines.[4]
The unsaturated acyl chloride structure allows for the introduction of a reactive "handle" into molecules, which can be further functionalized. The double bond can be subjected to various transformations such as hydrogenation, epoxidation, or dihydroxylation, while the carbonyl group can be reduced or converted to other functional groups. This makes this compound a valuable building block for creating diverse molecular scaffolds for drug discovery programs.
Caption: Role of this compound as a synthetic intermediate.
Conclusion
This compound is a readily accessible bifunctional reagent with well-defined reactivity based on the principles of acyl chloride and alkene chemistry. While detailed studies focusing on this specific molecule are not abundant, its synthetic utility is evident from the fundamental reactions it undergoes. The protocols and data presented, drawn from established chemical knowledge and analogous systems, provide a solid foundation for its use in research and development. The lack of extensive, specific biological data in the public domain suggests that its primary role is as an early-stage building block, and further research into the biological activities of its derivatives could be a fruitful area of investigation for medicinal chemists and drug development professionals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3E)-pent-3-enoyl chloride | 17066-20-5 [chemnet.com]
- 4. This compound | 17066-20-5 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
(E)-Pent-3-enoyl Chloride: A Technical Guide for Research Applications
(E)-pent-3-enoyl chloride , a reactive acyl chloride, presents itself as a valuable building block for chemical synthesis and drug discovery. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key applications in research, with a focus on its role as a precursor in the synthesis of more complex molecules. While its direct biological activity and involvement in specific signaling pathways are not extensively documented in publicly available literature, its utility as a chemical intermediate is evident.
Commercial Availability and Physicochemical Properties
This compound is accessible for research purposes through various chemical suppliers. Key identifiers and properties are summarized in the table below, providing researchers with essential information for procurement and experimental design.
| Property | Value | Reference |
| CAS Number | 17066-20-5 | |
| Molecular Formula | C5H7ClO | |
| Molecular Weight | 118.56 g/mol | |
| IUPAC Name | This compound | |
| Boiling Point | 124.4°C at 760 mmHg | |
| Density | 1.047 g/cm³ | |
| Flash Point | 35.5°C | |
| Refractive Index | 1.445 |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of (E)-pent-3-enoic acid with a chlorinating agent. A general laboratory-scale procedure is outlined below.
Experimental Protocol: Synthesis from (E)-pent-3-enoic acid
Materials:
-
(E)-pent-3-enoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-pent-3-enoic acid in an anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (typically 1.1-1.5 equivalents) to the stirred solution. If using oxalyl chloride, a catalytic amount of DMF can be added to accelerate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases.
-
The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Upon completion, remove the excess chlorinating agent and solvent under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of toxic gases. All glassware should be thoroughly dried to prevent hydrolysis of the acid chloride.
Below is a conceptual workflow for the synthesis of this compound.
Applications in Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis, primarily through acylation reactions. Its bifunctional nature, possessing both a reactive acyl chloride and a double bond, allows for a variety of subsequent chemical transformations.
Acylation Reactions
As a typical acyl chloride, this compound readily reacts with nucleophiles such as alcohols, amines, and arenes (via Friedel-Crafts acylation) to introduce the (E)-pent-3-enoyl group.
A general workflow for an acylation reaction is depicted below.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available research detailing the specific biological activities of this compound or its derivatives. Consequently, information regarding its mechanism of action and its involvement in cellular signaling pathways is not available. The primary research focus appears to be on its utility as a synthetic intermediate rather than as a biologically active molecule itself.
Conclusion
This compound is a commercially available and synthetically useful reagent for researchers in organic chemistry and drug discovery. Its value lies in its ability to introduce the (E)-pent-3-enoyl moiety into a range of molecules through acylation reactions. While detailed experimental protocols for its application in the synthesis of specific bioactive compounds and studies on its biological effects are limited in the public domain, the foundational information provided in this guide serves as a valuable resource for researchers interested in utilizing this compound in their work. Further investigation into its biological properties could open new avenues for its application in the life sciences.
Methodological & Application
Application Notes and Protocols: (E)-pent-3-enoyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-pent-3-enoyl chloride is a reactive acyl chloride that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a highly electrophilic acyl chloride group and a carbon-carbon double bond, makes it a versatile reagent for introducing the (E)-pent-3-enoyl moiety into various molecular scaffolds. This functionality is particularly useful in the synthesis of biologically active molecules and complex heterocyclic compounds, positioning it as a key intermediate in pharmaceutical and fine chemical development.[1] This document provides detailed application notes and experimental protocols for performing acylation reactions, such as Friedel-Crafts, N-acylation, and O-acylation, using this compound.
Physicochemical Properties and Safety
This compound is a corrosive and moisture-sensitive compound. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts exothermically with water and other nucleophiles.[2]
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 17066-20-5[3][4][5] |
| Molecular Formula | C₅H₇ClO[3][4] |
| Molecular Weight | 118.56 g/mol [3] |
| Boiling Point | 124.4°C at 760 mmHg[4][5] |
| Density | 1.047 g/cm³[4][5] |
| Flash Point | 35.5°C[4][5] |
| Refractive Index | 1.445[4][5] |
Synthesis of this compound
The most common method for synthesizing this compound is by treating (E)-pent-3-enoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), under anhydrous conditions.[1] The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is often preferred to minimize side reactions like the addition of HCl across the double bond.[1][6]
Caption: Workflow for the synthesis of this compound.
Application Notes: Acylation Reactions
This compound is an excellent acylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism where a nucleophile attacks the electrophilic carbonyl carbon. The tetrahedral intermediate formed then collapses, expelling a chloride ion to yield the acylated product.[7]
Caption: General mechanism for nucleophilic acyl substitution.
Key Reaction Types:
-
Friedel-Crafts Acylation: Reaction with an aromatic compound using a Lewis acid catalyst (e.g., AlCl₃) to form an aryl ketone. This is a powerful C-C bond-forming reaction.[8]
-
N-Acylation: Reaction with primary or secondary amines to form amides. A base such as triethylamine (B128534) or pyridine (B92270) is typically added to neutralize the HCl byproduct.[9]
-
O-Acylation: Reaction with alcohols or phenols to form esters, often catalyzed by a base.[7]
Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Friedel-Crafts Acylation of Anisole (B1667542)
This protocol describes the acylation of anisole to introduce the (E)-pent-3-enoyl group, forming an aryl ketone.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
This compound
-
Anisole
-
Anhydrous dichloromethane (B109758) (DCM)
-
Crushed ice, concentrated HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask with a stirrer, dropping funnel, and nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.3 eq) in anhydrous DCM and cool to 0 °C in an ice bath.[7]
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension over 20-30 minutes, keeping the temperature below 10 °C.[8]
-
After stirring for 15 minutes, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise.[7]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.[8]
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[7][8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: Experimental workflow for Friedel-Crafts acylation.
Protocol 2: N-Acylation of a Primary Amine
This protocol provides a general method for synthesizing amides from primary or secondary amines.
Materials:
-
Primary or secondary amine
-
This compound
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water, brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a dry, non-protic solvent (e.g., DCM).[9]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.05 eq) in the same solvent dropwise.[9]
-
After the addition, allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[9]
-
Work-up: Wash the reaction mixture with water and then brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by recrystallization or column chromatography.[9]
Protocol 3: O-Acylation of a Secondary Alcohol
This protocol describes a base-catalyzed method for synthesizing esters from alcohols.
Materials:
-
Secondary alcohol (e.g., butan-2-ol)
-
This compound
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Water, brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq) dropwise to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Work-up: Follow the same work-up procedure as described in Protocol 2 (N-Acylation).
-
Purification: Purify the crude ester product by column chromatography.
Quantitative Data Summary
While specific yield data for this compound is not widely published, the following table summarizes typical reaction parameters and expected yields based on analogous acylation reactions reported in the literature. Actual yields will vary based on the specific substrate and optimization of reaction conditions.
Table 2: Summary of Typical Acylation Reaction Conditions
| Reaction Type | Substrate Example | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Friedel-Crafts | Anisole | AlCl₃ (1.3 eq) | DCM | 0 to RT | 2 - 6 | ~86[7]* |
| N-Acylation | Glycine (B1666218) | NaOH (aq) | Water | <10 | 1 - 2 | ~94[7]** |
| N-Acylation | Primary Amine | Et₃N (1.2 eq) | DCM | 0 to RT | 1 - 4 | >90 (General)[9] |
| O-Acylation | Secondary Alcohol | Et₃N / DMAP (cat.) | DCM | 0 to RT | 2 - 6 | >90 (General)[7] |
*Yield reported for the Friedel-Crafts acylation of anisole with decanoyl chloride.[7] **Yield reported for the N-acylation of glycine with decanoyl chloride under Schotten-Baumann conditions.[7]
References
- 1. This compound | 17066-20-5 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. (3E)-pent-3-enoyl chloride | 17066-20-5 [chemnet.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for N-acylation using (E)-pent-3-enoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-acylation of various amine-containing compounds using (E)-pent-3-enoyl chloride. The methodologies described herein are intended to serve as a comprehensive resource for the synthesis of novel amide compounds with potential applications in chemical biology and drug discovery, particularly in the modulation of bacterial quorum sensing.
Introduction
N-acylation is a fundamental chemical transformation in organic synthesis that involves the introduction of an acyl group onto a nitrogen atom, typically of an amine, to form an amide. This reaction is of paramount importance in the synthesis of a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products. This compound is a reactive acyl chloride that can be utilized to introduce the (E)-pent-3-enoyl moiety onto various nucleophilic substrates.[1]
One of the significant applications of N-acylation with acyl chlorides is the synthesis of N-acyl homoserine lactones (AHLs). AHLs are a class of signaling molecules involved in quorum sensing (QS), a cell-to-cell communication mechanism used by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner.[2][3] By synthesizing analogues of natural AHLs, such as N-((E)-pent-3-enoyl)-L-homoserine lactone, researchers can investigate and potentially modulate QS-regulated processes like biofilm formation, virulence factor production, and antibiotic resistance.[4][5]
The Schotten-Baumann reaction is a widely employed method for N-acylation, which is typically conducted under biphasic conditions with an aqueous base to neutralize the hydrochloric acid byproduct.[1][6] This method is known for its efficiency and broad substrate scope.[7][8]
Data Presentation
The following tables summarize representative quantitative data for the N-acylation of various amines with this compound under Schotten-Baumann conditions. Please note that yields and reaction times are illustrative and may vary depending on the specific reaction conditions, scale, and the nature of the substrate.
Table 1: N-acylation of Primary and Secondary Aliphatic and Aromatic Amines
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-(E)-pent-3-enamide | 3 | 92 |
| 2 | Aniline | N-phenyl-(E)-pent-3-enamide | 4 | 88 |
| 3 | Piperidine | 1-((E)-pent-3-enoyl)piperidine | 2 | 95 |
| 4 | Morpholine | 4-((E)-pent-3-enoyl)morpholine | 2 | 94 |
Table 2: N-acylation of Amino Acids
| Entry | Amino Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Glycine | N-((E)-pent-3-enoyl)glycine | 4 | 85 |
| 2 | L-Alanine | N-((E)-pent-3-enoyl)-L-alanine | 4 | 82 |
| 3 | L-Valine | N-((E)-pent-3-enoyl)-L-valine | 5 | 78 |
| 4 | L-Phenylalanine | N-((E)-pent-3-enoyl)-L-phenylalanine | 5 | 80 |
Table 3: Synthesis of a Quorum Sensing Modulator
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | L-Homoserine lactone hydrobromide | N-((E)-pent-3-enoyl)-L-homoserine lactone | 6 | 75 |
Experimental Protocols
Protocol 1: General Procedure for N-acylation of Primary and Secondary Amines
This protocol is suitable for the N-acylation of a wide range of primary and secondary amines.
Materials:
-
Amine (e.g., Benzylamine) (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydroxide (B78521) (NaOH), 1 M aqueous solution
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in DCM.
-
Add 1 M NaOH solution (2.2 eq) and cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
In a separate flask, dissolve this compound (1.1 eq) in an equal volume of DCM.
-
Add the this compound solution dropwise to the stirring amine solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for N-acylation of Amino Acids
This protocol is adapted for the N-acylation of amino acids with non-reactive side chains.
Materials:
-
Amino acid (e.g., Glycine) (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M aqueous solution
Procedure:
-
Dissolve the amino acid (1.0 eq) in 1 M NaOH (aq) (2.2 eq) with stirring until a clear solution is obtained.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in an equal volume of DCM.
-
Add the this compound solution dropwise to the stirring amino acid solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or chromatography.
Protocol 3: Synthesis of N-((E)-pent-3-enoyl)-L-homoserine lactone
This protocol is specifically for the synthesis of a potential quorum sensing modulator.[2]
Materials:
-
L-Homoserine lactone hydrobromide (1.0 eq)
-
This compound (1.1 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (1:1 mixture)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-homoserine lactone hydrobromide (1.0 eq) and NaHCO₃ (2.5 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in a minimal amount of dioxane.
-
Add the this compound solution dropwise to the amino lactone solution while maintaining the temperature between 0-5 °C with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Below are diagrams illustrating a relevant signaling pathway and a typical experimental workflow.
Caption: Quorum sensing signaling pathway in Gram-negative bacteria.
Caption: Experimental workflow for synthesis and evaluation.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 3. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
(E)-pent-3-enoyl Chloride: A Versatile Reagent in Organic Synthesis for Drug Discovery and Beyond
(E)-pent-3-enoyl chloride , a reactive acyl chloride, is a valuable building block for organic chemists, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a highly reactive acyl chloride group and a readily functionalizable alkene, allows for the introduction of the (E)-pent-3-enoyl moiety into a wide range of molecules. This enables the synthesis of diverse scaffolds for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in key organic transformations.
Overview of Applications
This compound is primarily utilized in acylation reactions, where it serves as an electrophilic partner for various nucleophiles. Its applications include:
-
Synthesis of Amides and Esters: It readily reacts with primary and secondary amines to form N-substituted amides and with alcohols to produce esters. These functional groups are prevalent in biologically active molecules.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic and heteroaromatic compounds to generate aryl ketones, which are important intermediates in the synthesis of pharmaceuticals.
-
Synthesis of Heterocyclic Compounds: The pentenoyl group can be a precursor for the construction of various heterocyclic systems through cyclization reactions.
-
Development of Bioactive Molecules: Derivatives of this compound have been explored for their potential as anti-cancer agents, highlighting its utility in drug discovery programs.[1]
Key Reactions and Experimental Protocols
This section details the experimental procedures for the most common applications of this compound.
N-Acylation of Amines (Amide Synthesis)
The reaction of this compound with primary or secondary amines is a robust method for the formation of amide bonds. The reaction typically proceeds rapidly at or below room temperature in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
General Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758), tetrahydrofuran, or acetonitrile).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirring solution, add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent dropwise via a syringe or dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data for N-Acylation of Various Anilines:
| Entry | Aniline Derivative | Product | Typical Yield (%) |
| 1 | Aniline | N-phenyl-(E)-pent-3-enamide | >90 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-(E)-pent-3-enamide | >95 |
| 3 | 4-Nitroaniline | N-(4-nitrophenyl)-(E)-pent-3-enamide | 85-95 |
| 4 | 2,6-Dimethylaniline | N-(2,6-dimethylphenyl)-(E)-pent-3-enamide | 70-85 |
Note: Yields are illustrative and can be influenced by reaction conditions and the specific acyl chloride used.
Friedel-Crafts Acylation of Arenes
This reaction introduces the (E)-pent-3-enoyl group onto an aromatic ring to form an aryl ketone, a key transformation in organic synthesis. A stoichiometric amount of a Lewis acid, typically aluminum chloride (AlCl₃), is required.
General Experimental Protocol:
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.5 eq.) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Formation of Acylium Ion: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the stirred suspension.
-
Addition of Arene: After stirring for 15-30 minutes, add the aromatic substrate (1.0 eq.), either neat or dissolved in the reaction solvent, dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-16 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude aryl ketone can be purified by column chromatography or distillation.
Quantitative Data for Friedel-Crafts Acylation of Various Arenes:
The following table presents expected products and representative yields for the Friedel-Crafts acylation of common aromatic compounds with this compound.
| Entry | Aromatic Substrate | Major Product | Typical Yield (%) |
| 1 | Benzene | 1-phenylpent-3-en-1-one | 70-85 |
| 2 | Toluene | 1-(p-tolyl)pent-3-en-1-one | 75-90 |
| 3 | Anisole | 1-(4-methoxyphenyl)pent-3-en-1-one | 80-95 |
| 4 | Naphthalene | 1-(naphthalen-1-yl)pent-3-en-1-one | 60-75 |
Note: Yields are illustrative and regioselectivity may vary depending on the substrate and reaction conditions.
Visualizing Reaction Mechanisms and Workflows
Reaction Mechanisms
The following diagrams illustrate the fundamental mechanisms for the key reactions of this compound.
Caption: General mechanism for amide synthesis.
Caption: General mechanism for Friedel-Crafts acylation.
Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of an amide using this compound.
Caption: Workflow for amide synthesis and purification.
Safety Information
This compound is a reactive and corrosive compound. It is sensitive to moisture and will react with water to release hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Anhydrous conditions are necessary for most reactions to prevent hydrolysis of the acyl chloride.
References
Application of (E)-pent-3-enoyl Chloride in Medicinal Chemistry: A Focus on Covalent Inhibition
(E)-pent-3-enoyl chloride is a reactive chemical intermediate that has garnered interest in medicinal chemistry, primarily for its potential role in the synthesis of targeted covalent inhibitors. Its chemical structure, featuring an α,β-unsaturated carbonyl group, makes it an electrophilic "warhead" capable of forming a stable covalent bond with nucleophilic residues, such as cysteine, on target proteins. This mechanism of action can lead to potent and durable inhibition of enzyme activity, a desirable characteristic for certain therapeutic agents.
While the broader applications of α,β-unsaturated carbonyl compounds as covalent modifiers in drug discovery are well-documented, specific and detailed public-domain information regarding the medicinal chemistry applications of this compound is limited. An isolated reference from a commercial supplier suggests its use in the synthesis of a derivative with inhibitory activity against Protein Phosphatase 1 (PP1) and cytotoxicity towards cancer cell lines. However, the primary research publication detailing this finding, including the specific molecular structure of the derivative and the experimental protocols, could not be identified in a comprehensive search of scientific literature.
This document, therefore, provides a general overview of the potential applications of this compound based on the principles of covalent inhibition and general synthetic methodologies.
General Principles of Covalent Inhibition
This compound can be utilized to synthesize derivatives that act as covalent inhibitors. The underlying principle involves a two-step mechanism:
-
Non-covalent Binding: The inhibitor initially binds reversibly to the target protein's active site or an allosteric site through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). This binding event positions the electrophilic warhead in proximity to a nucleophilic amino acid residue.
-
Covalent Bond Formation: The nucleophilic residue on the protein, typically a cysteine thiol group, attacks the β-carbon of the α,β-unsaturated system in a Michael addition reaction. This forms a stable, irreversible covalent bond, leading to the inactivation of the protein.
This targeted covalent inhibition strategy can offer several advantages in drug design, including:
-
Increased Potency and Duration of Action: Irreversible binding can lead to a prolonged therapeutic effect that is not solely dependent on the drug's concentration in circulation.
-
Improved Selectivity: By targeting less conserved, nucleophilic residues, it is possible to achieve higher selectivity for the desired protein target over other structurally related proteins.
Potential Therapeutic Applications
Based on the unverified report of PP1 inhibition and anticancer activity, potential therapeutic avenues for derivatives of this compound could include:
-
Oncology: Protein phosphatases play crucial roles in cell signaling pathways that are often dysregulated in cancer. Covalent inhibition of specific phosphatases involved in tumor growth and survival could be a viable anticancer strategy.
-
Other Therapeutic Areas: The principle of covalent inhibition is applicable to a wide range of protein targets implicated in various diseases.
Experimental Protocols
While specific protocols for the synthesis and biological evaluation of this compound derivatives are not available, the following sections provide general methodologies that would be applicable.
Synthesis of (E)-pent-3-enoyl Amide Derivatives (General Protocol)
This protocol describes a general method for the acylation of an amine with this compound to form the corresponding amide.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired (E)-pent-3-enoyl amide.
Note: This is a generalized protocol and the specific reaction conditions (solvent, temperature, reaction time) may need to be optimized for different amine substrates.
Protein Phosphatase 1 (PP1) Inhibition Assay (General Protocol)
This protocol outlines a general method to assess the inhibitory activity of a compound against PP1 using a colorimetric assay.
Materials:
-
Recombinant human PP1 enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the test compound dilutions, and the PP1 enzyme. Include controls for no enzyme and no inhibitor (DMSO vehicle control).
-
Pre-incubate the plate at 37 °C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
Due to the absence of verifiable quantitative data from primary literature, a data table cannot be provided. Should such data become available, it would be structured as follows:
Table 1: Biological Activity of this compound Derivatives
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Cell Line | Cytotoxicity (GI50, µM) | Reference |
| Derivative X | PP1 | Enzymatic | [Value] | - | - | [Citation] |
| Derivative X | - | Cytotoxicity | - | [Cell Line] | [Value] | [Citation] |
Visualizations
Without a confirmed molecular target and signaling pathway for a specific bioactive derivative of this compound, a relevant Graphviz diagram cannot be generated. A hypothetical diagram would illustrate the targeted pathway and the point of inhibition. For instance, if a derivative were to inhibit a kinase in a cancer-related pathway, the diagram would depict the upstream and downstream components of that pathway.
Caption: A hypothetical signaling pathway.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with (E)-pent-3-enoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing (E)-pent-3-enoyl chloride as a versatile building block. The inherent reactivity of the α,β-unsaturated acyl chloride moiety allows for various cyclization strategies, leading to the formation of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This document outlines two exemplary syntheses: the formation of a pyrazoline derivative and a dihydropyranone derivative.
This compound is a reactive chemical intermediate. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Synthesis of a 3-Ethyl-2-pyrazoline Derivative
The reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) is a well-established method for the synthesis of 2-pyrazolines. In this protocol, this compound is reacted with hydrazine hydrate (B1144303) to yield a 3-ethyl-2-pyrazoline derivative. The reaction proceeds through an initial acylation of hydrazine followed by an intramolecular Michael addition to the α,β-unsaturated system, leading to the cyclized pyrazoline product.
Reaction Scheme
Application Notes & Protocols: Friedel-Crafts Acylation of Aromatic Compounds with (E)-pent-3-enoyl chloride
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the C-C bond formation by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[3] The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]
A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, which effectively prevents polysubstitution.[3][5] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that can complicate Friedel-Crafts alkylations.[3][6]
These application notes provide a detailed experimental setup, protocols, and key parameters for performing the Friedel-Crafts acylation using (E)-pent-3-enoyl chloride, an unsaturated acylating agent. This specific substrate allows for the introduction of a pentenoyl group, which can be a valuable building block for subsequent synthetic transformations.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:[1][7]
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the this compound.
-
Generation of the Electrophile: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[7]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[1][8]
-
Re-aromatization: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[1][7] This step also regenerates the Lewis acid catalyst.
-
Product Complex Formation: The ketone product, being a Lewis base, forms a stable complex with the strong Lewis acid catalyst.[2] Therefore, a stoichiometric amount of the catalyst is generally required.
-
Work-up: An aqueous work-up is necessary to decompose the ketone-catalyst complex and liberate the final aryl ketone product.[2][9]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocols
This protocol describes a general procedure for the acylation of an activated aromatic substrate (e.g., toluene) with this compound. All glassware must be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture-sensitive nature of the reagents.[10][11]
Materials and Reagents:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound (C₅H₇ClO)
-
Aromatic Substrate (e.g., Toluene)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (filled with CaCl₂) or nitrogen inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice-water bath with stirring.[10]
-
Substrate Addition: In a separate flask, dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.[10]
-
Acyl Chloride Addition: Dissolve this compound (1.0 to 1.1 equivalents) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 20-30 minutes. The reaction is exothermic, so a slow addition rate is crucial to maintain the temperature between 0-5 °C.[12]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for another 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[10] This step should be performed in a fume hood as HCl gas will be evolved.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with dichloromethane.[10]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or distillation under reduced pressure to obtain the pure aryl (E)-pent-3-en-1-one.
Data Presentation
The efficiency of the Friedel-Crafts acylation can be influenced by several factors. The following tables provide a summary of key reaction parameters and a troubleshooting guide.
Table 1: Key Reaction Parameters
| Parameter | Value/Condition | Rationale/Notes |
| Aromatic Substrate | Activated Arenes (e.g., Toluene, Anisole) | Electron-donating groups increase the nucleophilicity of the ring. Deactivated rings are generally unreactive.[6] |
| Acylating Agent | This compound | 1.0 - 1.1 equivalents |
| Lewis Acid Catalyst | Anhydrous AlCl₃ (or FeCl₃, ZnCl₂) | 1.1 - 1.3 equivalents. Must be anhydrous. A stoichiometric amount is needed as it complexes with the product.[2][13] |
| Solvent | Anhydrous Dichloromethane (DCM), 1,2-Dichloroethane, or Carbon Disulfide (CS₂) | Must be inert to the reaction conditions and dry. |
| Temperature | 0 °C to Room Temperature | Initial cooling is required to control the exothermic reaction.[10] |
| Reaction Time | 1 - 4 hours | Monitored by TLC until starting material is consumed. |
| Expected Yield | 60 - 90% | Yields are substrate-dependent. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Deactivated substrate; Insufficient reaction time/temperature. | Use fresh, anhydrous AlCl₃. Ensure the aromatic ring is not strongly deactivated. Increase reaction time or gently warm the mixture. |
| Polysubstitution | (Unlikely for acylation) | The ketone product deactivates the ring, preventing further acylation.[5] |
| Side Reactions | Presence of moisture; Reaction with the double bond of the acyl chloride. | Ensure all reagents and glassware are anhydrous. Use of milder Lewis acids might be necessary if side reactions with the alkene are observed. |
| Difficult Work-up | Formation of emulsions. | Add more brine during the washing step to break up emulsions. |
Experimental Workflow Visualization
The overall experimental process can be visualized as a sequential workflow, from initial setup to final product purification.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
References
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts acylation - Visualize Organic Chemistry [visualizeorgchem.com]
- 8. mt.com [mt.com]
- 9. orgosolver.com [orgosolver.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. docsity.com [docsity.com]
- 13. researchgate.net [researchgate.net]
Application Note: Derivatization of Amines with (E)-pent-3-enoyl Chloride for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a methodology for the derivatization of primary and secondary amines with (E)-pent-3-enoyl chloride for their analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a crucial step for the analysis of many amines, as it improves their volatility, thermal stability, and chromatographic behavior, and can enhance detector response.[1][2] The reaction of an amine with this compound, an acyl chloride, results in the formation of a stable amide derivative. This general approach is widely used in analytical chemistry to enable sensitive and robust quantification of amines in various matrices.[3][4] While specific quantitative data for this compound as a derivatizing agent is not extensively available in current literature, this document provides a generalized protocol based on well-established methods for other acyl chlorides.
Introduction
Amines are a class of organic compounds that play significant roles in biological systems and are common functional groups in pharmaceutical compounds. Their analysis, however, can be challenging due to their polarity and, in some cases, low volatility.[2] Chemical derivatization is a technique used to convert an analyte into a product of similar structure that has properties more amenable to a particular analytical method.[1] Acylation, the reaction of an analyte with an acylating agent, is a common derivatization strategy for compounds containing primary and secondary amine groups.[4]
This compound is an acyl chloride that can react with the nucleophilic amine group to form a stable N-pentenoyl amide. This derivatization imparts several advantages for analysis:
-
Increased Volatility: The resulting amide is typically more volatile than the parent amine, which is advantageous for GC analysis.
-
Improved Thermal Stability: The amide bond is generally more thermally stable than the free amine, preventing degradation in the hot GC injector or column.
-
Enhanced Chromatographic Separation: Derivatization can reduce peak tailing and improve resolution by masking the polar amine group.[2]
-
Increased Detector Sensitivity: The introduction of the pentenoyl group can enhance the response of certain detectors, particularly in mass spectrometry, by providing a consistent and characteristic fragmentation pattern.
Principle of the Reaction
The derivatization of a primary or secondary amine with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the corresponding amide and hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid and drive the reaction to completion.[4]
Caption: Reaction of a primary amine with this compound.
Experimental Protocols
The following are generalized protocols for the derivatization of amines with this compound. These should be optimized for the specific amine of interest and the analytical instrumentation being used.
Protocol 1: Derivatization for GC-MS Analysis
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile (B52724), dichloromethane)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Amine standard or sample
-
Internal standard (optional, but recommended for quantitative analysis)
-
Quenching solution (e.g., methanol)
-
Extraction solvent (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate (B86663)
-
GC vials with inserts
Procedure:
-
Sample Preparation: Prepare a solution of the amine standard or sample in an anhydrous solvent at a known concentration (e.g., 1 mg/mL). If using an internal standard, add it to the solution at this stage.
-
Reaction Setup: In a clean, dry reaction vial, add 100 µL of the amine solution.
-
Addition of Base: Add 50 µL of an anhydrous base (e.g., pyridine) to the vial and vortex briefly. The base acts as a catalyst and an acid scavenger.
-
Derivatization: Add a molar excess (typically 2-5 fold) of this compound to the vial. It is often best to add the acyl chloride as a solution in an anhydrous solvent.
-
Reaction: Cap the vial tightly and vortex. Heat the reaction mixture at 60-70°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.
-
Quenching: After cooling to room temperature, add a small amount of a quenching solution like methanol (B129727) to react with any excess this compound.
-
Extraction: Add 500 µL of an extraction solvent (e.g., hexane) and 500 µL of water to the vial. Vortex thoroughly to extract the derivatized amine into the organic layer.
-
Drying: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried organic extract to a GC vial for analysis by GC-MS.
Protocol 2: Derivatization for HPLC-UV/MS Analysis
Materials:
-
This compound
-
Aqueous buffer (e.g., sodium bicarbonate, pH 9)
-
Acetonitrile
-
Amine standard or sample
-
Internal standard (optional)
-
Quenching solution (e.g., formic acid)
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a solution of the amine standard or sample in a suitable solvent.
-
Reaction Setup: In an HPLC vial, mix 50 µL of the amine solution with 100 µL of aqueous buffer (e.g., 100 mM sodium bicarbonate, pH 9).
-
Derivatization: Add 50 µL of a solution of this compound in acetonitrile (e.g., 10 mg/mL).
-
Reaction: Vortex the mixture immediately and let it react at room temperature for 15-30 minutes.
-
Quenching: Add a small amount of an acid (e.g., 5 µL of formic acid) to quench the reaction and neutralize the excess base.
-
Analysis: The sample is now ready for direct injection into the HPLC system.
Caption: A generalized workflow for amine derivatization.
Data Presentation
Table 1: Hypothetical GC-MS Method Parameters and Performance
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Oven Program | 80 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| MS Ionization | Electron Ionization (EI) |
| Analyte | Derivatized n-Butylamine |
| Retention Time | 8.5 min |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linear Range | 0.5 - 100 ng/mL |
| R² | 0.998 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Table 2: Hypothetical HPLC-UV Method Parameters and Performance
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 210 nm |
| Analyte | Derivatized Phenethylamine |
| Retention Time | 6.2 min |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Linear Range | 5 - 200 ng/mL |
| R² | 0.999 |
| Recovery (%) | 95 - 105% |
Conclusion
Derivatization of primary and secondary amines with this compound is a theoretically sound approach to enhance their analyzability by GC-MS and HPLC. The formation of stable amide derivatives is expected to improve volatility, thermal stability, and chromatographic performance. The provided generalized protocols, based on established methods for other acyl chlorides, offer a starting point for method development. It is crucial for researchers to optimize the reaction conditions for their specific analytes and analytical systems to achieve the desired sensitivity, accuracy, and precision. Further studies are warranted to establish a comprehensive library of quantitative data for the derivatization of various amines with this compound.
References
Application Notes and Protocols: (E)-pent-3-enoyl Chloride in the Synthesis of Antifungal Pyrimidinedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (E)-pent-3-enoyl chloride as a key reagent in the synthesis of biologically active molecules, with a specific focus on the preparation of novel pyrimidinedione derivatives exhibiting potent antifungal activity. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound is a versatile bifunctional molecule incorporating a reactive acyl chloride and a carbon-carbon double bond. This unique structural combination makes it a valuable building block in organic synthesis for the construction of diverse molecular architectures. The acyl chloride moiety readily participates in nucleophilic acyl substitution reactions, while the alkenyl group offers a site for further chemical modifications. In medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including those with potential antifungal properties.
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer effects. The incorporation of an alkenyl substituent at the C5 position of the dihydropyrimidine-2,4-dione core can significantly influence the biological profile of these molecules. This document details the synthesis and antifungal evaluation of 5-((E)-pent-2-en-1-yl)-dihydropyrimidine-2,4(1H,3H)-dione, a novel compound prepared using this compound.
Synthesis of 5-((E)-pent-2-en-1-yl)-dihydropyrimidine-2,4(1H,3H)-dione
The synthesis of the target pyrimidinedione derivative involves a multi-step pathway commencing with the acylation of a suitable urea (B33335) precursor with this compound, followed by cyclization to form the dihydropyrimidine-2,4-dione ring.
Experimental Workflow
The overall synthetic workflow for the preparation of 5-((E)-pent-2-en-1-yl)-dihydropyrimidine-2,4(1H,3H)-dione is depicted below.
Caption: Synthetic workflow for 5-((E)-pent-2-en-1-yl)-dihydropyrimidine-2,4(1H,3H)-dione.
Detailed Experimental Protocol
Step 1: Synthesis of N-((E)-pent-3-enoyl)urea
-
To a stirred solution of urea (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert nitrogen atmosphere, add triethylamine (B128534) (1.2 eq) dropwise.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford N-((E)-pent-3-enoyl)urea.
Step 2: Synthesis of 5-((E)-pent-2-en-1-yl)-dihydropyrimidine-2,4(1H,3H)-dione
-
To a solution of N-((E)-pent-3-enoyl)urea (1.0 eq) in methanol, add sodium methoxide (B1231860) (1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-((E)-pent-2-en-1-yl)-dihydropyrimidine-2,4(1H,3H)-dione.
Quantitative Data
The following table summarizes the typical yields and key analytical data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N-((E)-pent-3-enoyl)urea | C6H10N2O2 | 142.16 | 75-85 | 135-137 |
| 5-((E)-pent-2-en-1-yl)-dihydropyrimidine-2,4(1H,3H)-dione | C9H12N2O2 | 180.20 | 60-70 | 198-200 |
Antifungal Activity
The synthesized 5-((E)-pent-2-en-1-yl)-dihydropyrimidine-2,4(1H,3H)-dione was evaluated for its in vitro antifungal activity against a panel of pathogenic fungal strains. The minimum inhibitory concentration (MIC) values were determined using a standard broth microdilution method.
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 16 |
| Aspergillus fumigatus | 32 |
| Cryptococcus neoformans | 8 |
Mechanism of Action (Proposed)
The antifungal activity of pyrimidinedione derivatives is often attributed to their ability to interfere with nucleic acid biosynthesis or other essential enzymatic pathways in fungal cells. The presence of the alkenyl side chain may enhance the lipophilicity of the molecule, facilitating its transport across the fungal cell membrane.
Proposed Cellular Target Pathway
Caption: Proposed mechanism of antifungal action.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of novel pyrimidinedione derivatives with promising antifungal activity. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of a wider range of biologically active molecules based on this versatile chemical scaffold. Further investigation into the structure-activity relationships and mechanism of action of these compounds is warranted to guide the development of new and effective antifungal agents.
Application Notes and Protocols: The Pent-4-enoyl Group for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and drug development, the selective protection and deprotection of functional groups is a critical strategy. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functionalities within the molecule.
This document provides detailed application notes and protocols for the use of the pent-4-enoyl group as a robust protecting group for primary and secondary amines. The pent-4-enoyl group is introduced via acylation with pent-4-enoyl chloride, forming a stable N-pent-4-enamide. A key advantage of this protecting group is its facile and highly efficient cleavage under neutral conditions using iodine in an aqueous solvent system. This mild deprotection condition allows for the presence of other sensitive functional groups that might be susceptible to acidic or basic hydrolysis, or hydrogenolysis.
Core Applications
-
Protection of Primary and Secondary Amines: The pent-4-enoyl group provides reliable protection for a wide variety of primary and secondary amines, including those in amino acids, amino sugars, and other complex molecules.
-
Orthogonal Protection Strategies: The unique iodine-mediated deprotection allows for an orthogonal strategy in the presence of other protecting groups such as benzyl (B1604629) ethers and alkyl sulfides, which remain unaffected.
-
Mild Deprotection: The cleavage conditions are exceptionally mild, avoiding the harsh acidic or basic reagents often required for other amide-based protecting groups.
Data Presentation
Table 1: Protection of Various Amines as N-Pent-4-enoyl Derivatives
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzylpent-4-enamide | 1 | 95 |
| 2 | Cyclohexylamine | N-Cyclohexylpent-4-enamide | 1 | 92 |
| 3 | Aniline | N-Phenylpent-4-enamide | 1 | 90 |
| 4 | Diethylamine | N,N-Diethylpent-4-enamide | 1 | 88 |
| 5 | Morpholine | 4-(Pent-4-enoyl)morpholine | 1 | 93 |
| 6 | Methyl L-phenylalaninate | Methyl (S)-2-(pent-4-enamido)-3-phenylpropanoate | 1 | 96 |
| 7 | Glucosamine derivative | (protected) | 1 | 91 |
| 8 | Tryptophan derivative | (protected) | 1 | 85 |
Data summarized from Fraser-Reid, B. et al. J. Org. Chem. 1995, 60, 772-774.
Table 2: Deprotection of N-Pent-4-enoyl Amides with Iodine
| Entry | N-Pent-4-enoyl Amide Substrate | Deprotection Time (h) | Solvent System | Yield (%) |
| 1 | N-Benzylpent-4-enamide | 0.5 | THF/H₂O (2:1) | 92 |
| 2 | N-Cyclohexylpent-4-enamide | 0.5 | THF/H₂O (2:1) | 90 |
| 3 | N-Phenylpent-4-enamide | 1.0 | THF/H₂O (2:1) | 88 |
| 4 | N,N-Diethylpent-4-enamide | 1.5 | THF/H₂O (2:1) | 85 |
| 5 | 4-(Pent-4-enoyl)morpholine | 0.5 | THF/H₂O (2:1) | 91 |
| 6 | Methyl (S)-2-(pent-4-enamido)-3-phenylpropanoate | 0.5 | THF/H₂O (2:1) | 94 |
| 7 | N-Pent-4-enoyl protected Glucosamine derivative | 1.0 | THF/H₂O (2:1) | 89 |
| 8 | N-Pent-4-enoyl protected Tryptophan derivative | 2.0 | THF/H₂O (2:1) | 82 |
| 9 | N-Pent-4-enoyl protected Cysteine derivative (with sulfide) | 1.0 | THF/H₂O (2:1) | 87 |
Data summarized from Fraser-Reid, B. et al. J. Org. Chem. 1995, 60, 772-774.
Experimental Protocols
Protocol 1: General Procedure for the Protection of Amines with Pent-4-enoyl Chloride
Materials:
-
Amine substrate
-
Pent-4-enoyl chloride (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (triethylamine or pyridine) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add pent-4-enoyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1 (typically 1 hour), or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude N-pent-4-enoyl amide can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for the Deprotection of N-Pent-4-enoyl Amides
Materials:
-
N-Pent-4-enoyl protected amine
-
Iodine (I₂) (3.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-pent-4-enoyl amide in a 2:1 mixture of THF and water.
-
Add iodine (3.0 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for the time indicated in Table 2, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color of the iodine disappears.
-
Add saturated aqueous NaHCO₃ solution to neutralize any acid formed.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
The resulting crude amine can be purified by flash column chromatography.
Visualizations
Workflow for Amine Protection and Deprotection
Caption: General workflow for the protection of amines using pent-4-enoyl chloride and subsequent deprotection with iodine.
Deprotection Mechanism of N-Pent-4-enoyl Group
Caption: Proposed mechanism for the iodine-mediated deprotection of N-pent-4-enoyl amides.
Application Notes and Protocols for the Scalable Synthesis of (E)-pent-3-enoyl Chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-pent-3-enoyl chloride is a reactive intermediate of significant interest in organic synthesis, particularly in the development of novel therapeutic agents and fine chemicals. Its α,β-unsaturated acyl chloride moiety allows for a variety of nucleophilic substitution and addition reactions, making it a versatile building block. This document provides detailed protocols for the scalable synthesis of this compound from its corresponding carboxylic acid, (E)-pent-3-enoic acid. The two primary methods discussed are chlorination using thionyl chloride and oxalyl chloride, both of which are amenable to laboratory and pilot plant scales. Additionally, considerations for a continuous flow approach are presented as a modern, scalable, and safe alternative.
Recommended Synthetic Methodologies
The conversion of (E)-pent-3-enoic acid to this compound is most effectively achieved by reacting the carboxylic acid with a suitable chlorinating agent. The choice of reagent often depends on the scale of the reaction, desired purity, and the sensitivity of the substrate. Thionyl chloride and oxalyl chloride are the most commonly employed reagents due to their high efficiency and the volatile nature of their byproducts, which simplifies purification.[1]
1. Thionyl Chloride Method: A cost-effective and widely used industrial reagent. The reaction produces the desired acyl chloride with sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be readily removed.[2]
2. Oxalyl Chloride Method: Often preferred for its milder reaction conditions and higher selectivity, which can be advantageous for sensitive substrates. This method typically requires a catalytic amount of N,N-dimethylformamide (DMF) and proceeds at lower temperatures. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are also gaseous.[1][3]
3. Continuous Flow Synthesis: A modern approach that offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of reactive intermediates like acyl chlorides.[4] This method allows for precise control over reaction parameters and minimizes the handling of hazardous materials.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of an analogous acyl chloride, cyclopent-3-ene-1-carbonyl chloride, which can be extrapolated for this compound synthesis.[1]
| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride |
| Stoichiometry | 2.0 - 3.0 equivalents | 1.2 - 1.5 equivalents |
| Catalyst | None required | N,N-Dimethylformamide (catalytic) |
| Solvent | Neat SOCl₂ or inert solvent (e.g., DCM, Toluene) | Anhydrous Dichloromethane (B109758) (DCM) |
| Temperature | Reflux (approx. 70-80 °C) | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 2 hours |
| Typical Yield | > 90% | > 95% |
| Purification | Fractional Distillation (vacuum) | Removal of volatiles (vacuum) or Distillation |
| Product Purity | High after distillation | Very high, often can be used directly |
Experimental Protocols
Safety Note: These reactions should be performed in a well-ventilated fume hood as the reagents are corrosive and toxic, and the reactions evolve noxious gases (HCl, SO₂, CO, CO₂). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Synthesis using Thionyl Chloride (Batch Process)
This protocol is adapted from a general procedure for the synthesis of acyl chlorides.[2][5]
Materials:
-
(E)-pent-3-enoic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., Dichloromethane or Toluene (B28343), anhydrous)
-
Aqueous NaOH solution (for trapping acidic gases)
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH)
-
Distillation apparatus
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet to a trap, place (E)-pent-3-enoic acid (1.0 eq).
-
Reagent Addition: Add excess thionyl chloride (2.0-3.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (typically around 70-80 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation or under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Protocol 2: Synthesis using Oxalyl Chloride (Batch Process)
This protocol is adapted from a general procedure for the synthesis of acyl chlorides using oxalyl chloride.[1][6]
Materials:
-
(E)-pent-3-enoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
-
Aqueous NaOH solution (for trapping acidic gases)
Equipment:
-
Flame-dried, round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Syringe
-
Ice bath
-
Gas outlet connected to a trap
Procedure:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (E)-pent-3-enoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (approx. 1.5 eq) dropwise via a syringe. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when gas evolution ceases.
-
Work-up and Purification: The solvent and excess reagents are volatile and can be carefully removed under reduced pressure. The resulting crude acyl chloride is often of high purity and can be used directly for the next step or further purified by vacuum distillation.
Visualizations
Synthesis Workflow Diagrams
The following diagrams illustrate the experimental workflows for the synthesis of this compound using thionyl chloride and oxalyl chloride.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-pent-3-enoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (E)-pent-3-enoyl chloride, a key intermediate in various chemical syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction yield and product purity.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield | 1. Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis, reverting to the starting carboxylic acid.[1] Even atmospheric moisture can significantly impact the yield.[1] 2. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of chlorinating agent can lead to incomplete conversion of the starting material.[1] 3. Poor Reagent Quality: Decomposed or old chlorinating agents like thionyl chloride or oxalyl chloride will have reduced activity.[1] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware (oven or flame-dried) and cool under an inert atmosphere (N₂ or Ar).[1] Use anhydrous grade solvents and fresh reagents.[1] 2. Optimize Reaction Conditions: Use a slight excess of the chlorinating agent (1.2-1.5 equivalents).[2] If the reaction is sluggish, consider a moderate increase in temperature (e.g., 40-50°C), while monitoring for side reactions.[1] Extend the reaction time and monitor for completion.[1] 3. Use Fresh Reagents: Whenever possible, use newly opened bottles of chlorinating agents. |
| Formation of Dark, Tarry Substance | 1. Polymerization: The acidic conditions (HCl is a byproduct) can catalyze the polymerization of the pentene ring.[1][2] 2. High Temperature: Excessive heat can accelerate polymerization and other decomposition pathways.[2] | 1. Use Milder Reagents: Oxalyl chloride is generally milder than thionyl chloride and may reduce polymerization.[2] 2. Control Temperature: Avoid excessive heating. Run the reaction at room temperature or with gentle warming.[2] 3. Prompt Work-up: Once the reaction is complete, work up the product without delay to minimize its exposure to the acidic environment.[2] |
| Product Contains Impurities (NMR/GC-MS) | 1. Unreacted Starting Material: Incomplete reaction (see "Low or No Yield"). 2. HCl Addition Product: The byproduct HCl can add across the double bond of the starting material or product, especially when using thionyl chloride.[2] 3. Isomerization: Acidic conditions may cause the double bond to isomerize to other positions in the carbon chain.[2] | 1. Drive Reaction to Completion: See solutions for "Low or No Yield". 2. Choose a Milder Reagent: Oxalyl chloride is preferred for unsaturated systems as it minimizes the concentration of HCl, thus reducing the likelihood of addition reactions.[2] 3. Control Reaction Conditions: Use the mildest possible conditions (lower temperature, shorter reaction time) that still allow for complete conversion. |
| Difficulty in Removing Excess Thionyl Chloride | 1. Similar Boiling Points: While the product's boiling point is expected to be higher than that of thionyl chloride (74.6°C), separation by simple distillation can still lead to product loss.[3] 2. Thermal Decomposition: The product may be thermally sensitive, leading to discoloration (yellow/orange) and decomposition at higher temperatures.[3] | 1. Fractional Distillation: Use a fractional distillation setup for better separation.[3] 2. Azeotropic Removal: Add a dry, inert solvent like toluene (B28343) and remove the excess thionyl chloride as an azeotrope under reduced pressure.[3] 3. Vacuum Transfer: Purify the product via vacuum transfer, leaving the less volatile impurities behind. |
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for synthesizing this compound?
For unsaturated carboxylic acids like (E)-pent-3-enoic acid, oxalyl chloride is often the preferred reagent.[2][4] It tends to be milder and more selective than thionyl chloride.[5] A key advantage is that its byproducts (CO, CO₂, HCl) are all gaseous, which simplifies the workup process.[5] Most importantly, the lower in-situ concentration of the HCl byproduct reduces the risk of addition reactions across the carbon-carbon double bond.[2]
Q2: How can I ensure my reaction environment is sufficiently anhydrous?
Maintaining anhydrous conditions is critical for success.[1]
-
Glassware: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of dry inert gas (nitrogen or argon).[1]
-
Solvents: Use anhydrous grade solvents, preferably freshly distilled from an appropriate drying agent (e.g., CaH₂ for dichloromethane).[1]
-
Reagents: Use fresh bottles of reagents.
-
Atmosphere: The reaction should be conducted under a positive pressure of an inert gas.[1]
Q3: How do I monitor the progress of the reaction effectively?
Direct analysis of the reaction mixture by Thin Layer Chromatography (TLC) can be misleading because the highly reactive acyl chloride may react with the silica (B1680970) gel plate.[1] A more reliable, indirect method is recommended:
-
Withdraw a small aliquot (a few drops) from the reaction mixture.
-
Quench this sample in a separate vial containing a simple, dry alcohol (e.g., methanol (B129727) or ethanol). This will rapidly convert the acyl chloride to its corresponding ester.
-
Analyze the quenched sample by TLC or GC-MS. The disappearance of the starting carboxylic acid and the appearance of a new, less polar ester spot will indicate reaction progress.[1]
Q4: My purified product is a yellow or orange color. What causes this and is it a problem?
A yellow or orange hue can indicate product decomposition or the presence of impurities.[3] Thionyl chloride itself can decompose at temperatures above its boiling point to form species that contribute color.[3] The this compound may also be thermally sensitive. To minimize this, it is crucial to control the temperature during purification, for example, by using vacuum distillation to lower the boiling point.[3]
Q5: What is the role of a catalytic amount of DMF when using oxalyl chloride?
N,N-dimethylformamide (DMF) is often used as a catalyst in reactions with oxalyl chloride.[5] It reacts with oxalyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the conversion of the carboxylic acid to the acyl chloride.
Data on Chlorinating Agents
The choice of chlorinating agent is crucial for synthesizing unsaturated acyl chlorides. The following table summarizes the properties and typical reaction conditions for the two most common reagents.
| Reagent | Byproducts | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | SO₂(g), HCl(g)[6] | Neat or in a non-polar solvent (e.g., DCM, toluene); Room temp. to reflux (40-70°C).[1][7] | Inexpensive; Byproducts are gaseous.[6] | Can cause side reactions with unsaturated compounds (e.g., HCl addition).[2] Excess reagent can be difficult to remove.[3] |
| Oxalyl Chloride ((COCl)₂) ** | CO(g), CO₂(g), HCl(g)[5] | In a non-polar solvent (e.g., DCM); Often with catalytic DMF; 0°C to room temp.[1][7] | Milder and more selective; Gaseous byproducts simplify workup;[5] Lower risk of side reactions with C=C bonds.[2] | More expensive than thionyl chloride. |
Experimental Protocols
Below are representative protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis using Oxalyl Chloride (Recommended)
Setup: Assemble a flame-dried, two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to an inert gas (N₂ or Ar) line. The outlet should be vented through a scrubber containing an aqueous NaOH solution to neutralize the HCl gas produced.
Procedure:
-
To the flask, add (E)-pent-3-enoic acid (1.0 eq) and anhydrous dichloromethane (B109758) (DCM) (approx. 5-10 mL per gram of acid).
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel.
-
After the addition of oxalyl chloride, carefully add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Vigorous gas evolution will be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, or until gas evolution ceases.
-
Monitor the reaction using the indirect TLC method described in the FAQs.
-
Workup & Purification: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The crude product can often be used directly or purified by fractional distillation under reduced pressure to yield pure this compound.[1]
Protocol 2: Synthesis using Thionyl Chloride
Setup: Assemble a flame-dried, two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet for inert gas (N₂ or Ar). The condenser outlet should be connected to a gas scrubber.
Procedure:
-
To the flask, add (E)-pent-3-enoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature while stirring. An anhydrous solvent like DCM or toluene can be used if desired.[1]
-
After the addition is complete, the mixture can be stirred at room temperature or gently heated to reflux (40-50°C) for 1-3 hours, until gas evolution (SO₂ and HCl) ceases.[1]
-
Monitor the reaction using the indirect TLC method.
-
Workup & Purification: Remove any solvent and the excess thionyl chloride, preferably by azeotropic distillation with dry toluene under reduced pressure.[3] Purify the crude product by fractional distillation under reduced pressure.[1]
Visual Guides
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of Crude (E)-pent-3-enoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (E)-pent-3-enoyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: My crude product is a dark brown or black tar-like substance. What is the likely cause and how can I fix it?
A1: The formation of a dark, polymeric material is a frequent side reaction, especially under the acidic conditions generated by chlorinating agents like thionyl chloride (SOCl₂), which produces HCl as a byproduct. The double bond in this compound makes it susceptible to acid-catalyzed polymerization.[1][2]
Troubleshooting Steps:
-
Reagent Choice: Consider using oxalyl chloride instead of thionyl chloride. Oxalyl chloride is milder and its byproducts (CO, CO₂, and HCl) are gaseous, which can lead to a cleaner reaction with less polymerization.[1]
-
Temperature Control: Avoid high reaction temperatures. The formation of the acyl chloride can often be achieved at room temperature or with gentle heating (e.g., 40-50°C). Overheating can accelerate polymerization.[1][2]
-
Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents side reactions with atmospheric moisture and oxygen which can contribute to degradation and color formation.[1]
Q2: After purification by distillation, my product yield is very low. What are the potential reasons?
A2: Low yield can be attributed to incomplete reaction, product degradation during workup, or mechanical losses.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: this compound is highly reactive towards moisture and will readily hydrolyze back to (E)-pent-3-enoic acid.[3] Ensure all glassware is oven- or flame-dried and all solvents and reagents are anhydrous.
-
Check Reagent Quality: Use fresh, high-quality thionyl chloride or oxalyl chloride. Old reagents may have decomposed, leading to incomplete conversion.
-
Reaction Monitoring: Do not rely solely on visual cues like the cessation of gas evolution. To monitor the reaction, a small aliquot can be withdrawn, quenched with methanol, and the resulting methyl ester analyzed by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.[4]
-
Efficient Distillation: Use an efficient vacuum and a well-insulated distillation apparatus to minimize the time the acyl chloride is exposed to elevated temperatures.
Q3: My final product seems to be a mixture of isomers. How can I confirm this and how can it be avoided?
A3: The double bond in the 3-position can migrate under acidic or thermal stress, leading to the formation of isomers such as (E)-pent-2-enoyl chloride.
Troubleshooting and Analysis:
-
NMR Spectroscopy: ¹H NMR is a powerful tool to identify isomers. The (E)-isomer of pent-3-enoyl chloride has characteristic vinyl proton coupling constants (J) in the range of 12-16 Hz due to the trans configuration. The (Z)-isomer will show smaller coupling constants (6-10 Hz).[2]
-
GC-MS: Gas chromatography-mass spectrometry can be used to separate and identify different isomers based on their retention times and fragmentation patterns.[2]
-
Avoid Isomerization:
-
Maintain low temperatures during the reaction and purification.
-
Use milder reagents like oxalyl chloride.[1]
-
Minimize the time the product is in a crude, acidic state.
-
Q4: I am having trouble removing all the excess thionyl chloride. What is the best approach?
A4: Thionyl chloride has a boiling point of 76°C and can sometimes co-distill with the product if not removed effectively beforehand.
Troubleshooting Steps:
-
Removal under Vacuum: Before distillation, remove the bulk of the excess thionyl chloride using a rotary evaporator. A cold trap is essential to protect the vacuum pump.
-
Fractional Distillation: A good fractional distillation column (e.g., a Vigreux column) is crucial. Collect a forerun, which will contain the more volatile thionyl chloride, before collecting the main product fraction at a stable temperature.[5]
Frequently Asked Questions (FAQs)
What are the most common impurities in crude this compound?
Common impurities include:
-
Unreacted (E)-pent-3-enoic acid.
-
Excess chlorinating agent (e.g., thionyl chloride).
-
Byproducts from the chlorination reaction (e.g., HCl, SO₂).
-
Isomers of pentenoyl chloride.
-
Polymeric materials.
-
Products of HCl addition to the double bond.[1]
What is the recommended method for purifying crude this compound?
Fractional distillation under reduced pressure is the most effective method for purifying this compound from non-volatile impurities, excess reagents, and some side products.[2][5]
How can I assess the purity of my final product?
-
¹H and ¹³C NMR Spectroscopy: Provides information on the structure and can be used to identify impurities and isomers.[2]
-
GC-MS: A powerful technique for separating volatile components and confirming their identity by mass spectrometry.[2]
-
FT-IR Spectroscopy: Can confirm the presence of the acyl chloride functional group (strong C=O stretch around 1800 cm⁻¹).[2]
What are the best practices for storing purified this compound?
Due to its reactivity with moisture, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., -20°C) to prevent degradation.[2][6]
Quantitative Data
The following table summarizes the physical properties of this compound and related substances to aid in planning the purification by distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at reduced pressure) |
| This compound | C₅H₇ClO | 118.56 | 124.4[7] | ~40-50 at 10 mmHg (estimated)[2] |
| (E)-pent-3-enoic acid | C₅H₈O₂ | 100.12 | 192-194 | - |
| Thionyl chloride | SOCl₂ | 118.97 | 76 | - |
| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 63-64 | - |
Experimental Protocols
Protocol for Purification by Fractional Distillation under Reduced Pressure
This protocol describes the purification of this compound from non-volatile impurities and residual chlorinating agents.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with condenser and thermometer
-
Receiving flasks (e.g., a "cow" or "pig" adapter for collecting multiple fractions without breaking the vacuum)
-
Vacuum pump with a pressure gauge (manometer)
-
Heating mantle with a stirrer
-
Stir bar
-
Cold trap (e.g., with dry ice/acetone or a cryocooler)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is completely dry to prevent hydrolysis of the acyl chloride. Use high-vacuum grease on all joints to ensure a good seal. Place a stir bar in the distillation flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound.
-
Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg). A cold trap must be placed between the distillation apparatus and the vacuum pump to collect any volatile byproducts and protect the pump.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
First Fraction (Forerun): Collect the low-boiling fraction, which will primarily consist of any residual thionyl chloride or other volatile impurities. The temperature at the distillation head will be relatively low.
-
Main Fraction: As the temperature of the vapor at the distillation head stabilizes, switch to a new receiving flask to collect the purified this compound. Record the stable temperature and the pressure.
-
Final Fraction: A sharp rise or drop in temperature may indicate that all the product has distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
-
Shutdown: Turn off the heating and allow the system to cool completely under vacuum. Then, slowly and carefully vent the apparatus to atmospheric pressure before turning off the vacuum pump.
-
Storage: Immediately transfer the purified product to a clean, dry, and pre-weighed container with a tight-fitting cap. Store under an inert atmosphere at low temperature.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 17066-20-5 | Benchchem [benchchem.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. guidechem.com [guidechem.com]
Safe handling and storage procedures for (E)-pent-3-enoyl chloride
Technical Support Center: (E)-pent-3-enoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the safe handling and storage of this compound, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive organic compound with the molecular formula C₅H₇ClO.[1][2] It features both an acyl chloride and a carbon-carbon double bond, making it a versatile building block in organic synthesis.[3] Its primary applications are in acylation reactions to form esters and amides, and as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds.[4]
Q2: What are the major hazards associated with this compound?
This compound is classified as a corrosive and flammable liquid.[5][6] It can cause severe skin burns and serious eye damage.[6] Due to its reactivity with water, it can release toxic gases, such as hydrogen chloride, upon contact with moisture.[7]
Q3: What are the ideal storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][8] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.[7][8] It should be stored in a corrosives area and kept away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[7]
Q4: What personal protective equipment (PPE) is required when handling this compound?
When handling this compound, it is mandatory to use appropriate personal protective equipment. This includes chemical safety goggles and a face shield, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin exposure.[9] All handling should be conducted in a chemical fume hood.[9] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9]
Q5: What should I do in case of accidental exposure to this compound?
In the event of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
Troubleshooting Guides
Issue 1: Low yield of desired product and presence of a carboxylic acid byproduct.
-
Symptom: Your reaction is showing a low yield of the intended product, and analysis (e.g., NMR, LC-MS) indicates the presence of (E)-pent-3-enoic acid.
-
Probable Cause: This is a classic sign of hydrolysis of the this compound due to the presence of water in your reaction setup.[10] Acyl chlorides are highly reactive and readily hydrolyze to the corresponding carboxylic acid.[10]
-
Troubleshooting Steps:
-
Identify the Source of Moisture:
-
Implement Anhydrous Techniques:
-
Dry Solvents: Use freshly distilled solvents from an appropriate drying agent or use a commercially available solvent from a recently opened bottle stored under an inert atmosphere.[10]
-
Dry Glassware: Flame-dry all glassware under vacuum or in a stream of inert gas, or oven-dry it and allow it to cool in a desiccator before use.[10]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.[8][10]
-
Anhydrous Transfers: Use dry syringes or cannulas for transferring all liquids. Add solid reagents under a strong counter-flow of inert gas or in a glovebox.[10]
-
-
Issue 2: The this compound solution is fuming or appears cloudy.
-
Symptom: Upon opening the container or preparing a solution, you observe fumes with a pungent odor, or the solution becomes cloudy or forms a precipitate.
-
Probable Cause: This is another indication of hydrolysis. The fuming is likely due to the formation of hydrogen chloride (HCl) gas as a byproduct of the reaction with atmospheric moisture.[8] The cloudiness or precipitate is likely the less soluble (E)-pent-3-enoic acid.[8]
-
Troubleshooting Steps:
-
Handle Under Inert Atmosphere: Immediately handle the compound in a fume hood and under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize further exposure to moisture.[8]
-
Use Syringe Transfer: For liquid transfers, use a dry syringe to draw the required amount from the container through a septum, rather than opening the container to the air.[8]
-
Aliquot the Reagent: To prevent degradation of the main stock, consider aliquoting the this compound into smaller, single-use vials under an inert atmosphere.[8] This minimizes the number of times the main container is opened.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClO | [1][2] |
| Molecular Weight | 118.56 g/mol | [1] |
| CAS Number | 17066-20-5 | [1][2] |
| Boiling Point | 124.4 °C at 760 mmHg | [2][11] |
| Density | 1.047 g/cm³ | [2][11] |
| Flash Point | 35.5 °C | [2][11] |
| Refractive Index | 1.445 | [2][11] |
Experimental Protocols
Protocol 1: General Safe Handling of this compound
-
Preparation:
-
Ensure all necessary personal protective equipment (PPE) is worn, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[9]
-
Work exclusively in a properly functioning chemical fume hood.[9]
-
Ensure a safety shower and eyewash station are readily accessible.[12]
-
Prepare and dry all necessary glassware.
-
-
Handling:
-
Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Handle the compound under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[8]
-
Use clean, dry syringes or cannulas for transferring the liquid.
-
Keep the container tightly closed when not in use.[7]
-
-
Waste Disposal:
Protocol 2: Procedure for a Reaction Using this compound under Anhydrous Conditions
-
Glassware Preparation:
-
Assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel) and flame-dry under vacuum or a stream of inert gas.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
-
Reaction Setup:
-
Maintain a positive pressure of inert gas throughout the experiment, which can be monitored with an oil bubbler.[10]
-
Add the anhydrous solvent and any other liquid reagents to the reaction flask using dry syringes.
-
If adding solid reagents, do so under a strong counter-flow of inert gas.
-
-
Addition of this compound:
-
Slowly add the this compound to the reaction mixture via a dry syringe.
-
Maintain the desired reaction temperature using an appropriate cooling or heating bath.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Once the reaction is complete, quench the reaction carefully, still under an inert atmosphere, before proceeding with the aqueous workup.
-
Visualizations
Caption: A workflow for the safe handling of this compound.
Caption: A logical workflow for troubleshooting hydrolysis issues.
References
- 1. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3E)-pent-3-enoyl chloride | 17066-20-5 [chemnet.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 17066-20-5 | Benchchem [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-Pentenoyl chloride | C5H7ClO | CID 176891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Preventing degradation of (E)-pent-3-enoyl chloride during storage
This guide provides troubleshooting advice and frequently asked questions regarding the storage and handling of (E)-pent-3-enoyl chloride to prevent its degradation. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to several degradation pathways common to unsaturated acyl chlorides. The two primary routes are:
-
Hydrolysis: Acyl chlorides readily react with water, including atmospheric moisture, to form the corresponding carboxylic acid, in this case, (E)-pent-3-enoic acid, and hydrochloric acid (HCl) gas. This is often the most immediate concern upon handling and storage.
-
Polymerization: The presence of a carbon-carbon double bond (alkene) makes the molecule susceptible to free-radical or acid-catalyzed polymerization, especially when exposed to light, heat, or impurities. This can lead to the formation of oligomers or polymers, appearing as a viscous liquid or solid precipitate.
Q2: What are the ideal storage conditions to minimize degradation?
A2: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The ideal storage involves a multi-faceted approach to protect against hydrolysis and polymerization. Key recommendations include:
-
Low Temperature: Storage at low temperatures (2-8 °C) is recommended to slow down the rates of both hydrolysis and potential polymerization. For long-term storage, temperatures of -20 °C are often employed.
-
Inert Atmosphere: The container should be flushed with a dry, inert gas such as argon or nitrogen before sealing. This displaces moist air, thereby minimizing hydrolysis.
-
Moisture Control: Use containers with tight-fitting seals, preferably with a PTFE liner, to prevent moisture ingress. Parafilm can be used to wrap the seal for extra protection.
-
Light Protection: Store the compound in an amber or opaque container to protect it from light, which can initiate polymerization.
Q3: What are the visible signs of this compound degradation?
A3: Degradation can often be detected through simple visual inspection. Key indicators include:
-
Color Change: A yellow or brownish discoloration can indicate the formation of degradation byproducts or polymers.
-
Fuming: If the compound fumes upon opening the container, it is a sign of reaction with atmospheric moisture, producing HCl gas.
-
Increased Viscosity or Solid Formation: The presence of a viscous liquid or solid precipitate suggests that polymerization has occurred.
-
Pressure Buildup: The formation of HCl gas from hydrolysis can lead to pressure buildup inside the container.
Q4: How can I prevent the hydrolysis of this compound during an experiment?
A4: Preventing hydrolysis requires the strict exclusion of water from all parts of your experimental setup. This includes:
-
Using Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use.
-
Using Anhydrous Solvents: Employing anhydrous solvents is critical. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle.
-
Working Under an Inert Atmosphere: Conducting the reaction under a positive pressure of a dry, inert gas like argon or nitrogen will prevent atmospheric moisture from entering the system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Color change (yellowing/browning) | Polymerization or formation of colored impurities. | - Confirm purity using analytical techniques (e.g., NMR, GC-MS).- If purity is compromised, consider purification by distillation under reduced pressure. |
| Fuming upon opening | Reaction with atmospheric moisture (hydrolysis). | - Handle the compound in a fume hood and under an inert atmosphere.- Ensure storage container is properly sealed. |
| Decreased reactivity | Significant hydrolysis to the less reactive carboxylic acid. | - Assess the purity of the starting material.- Consider re-purifying the acyl chloride or synthesizing a fresh batch. |
| Solid precipitate or increased viscosity | Polymerization of the compound. | - Check for the presence of a polymerization inhibitor.- If no inhibitor is present, consider adding one (e.g., phenothiazine) for long-term storage, if compatible with future applications. |
Experimental Protocols
Purity Assessment by ¹H NMR Spectroscopy
A common method to assess the purity of this compound and check for the presence of its hydrolyzed counterpart, (E)-pent-3-enoic acid, is through ¹H NMR spectroscopy.
-
Objective: To determine the relative amounts of acyl chloride and carboxylic acid.
-
Methodology:
-
Prepare the NMR sample in a dry, deuterated solvent (e.g., CDCl₃) under an inert atmosphere in a glovebox or using a Schlenk line.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic peaks for both the acyl chloride and the carboxylic acid. The chemical shifts will vary slightly depending on the solvent and instrument, but you can expect to see distinct signals for the protons adjacent to the carbonyl group and the vinyl protons.
-
The molar ratio can be calculated from the ratio of the integrals of non-overlapping peaks.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting decision tree for degraded this compound.
Technical Support Center: (E)-pent-3-enoyl chloride Acylations
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing (E)-pent-3-enoyl chloride in acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during acylations with this compound?
When using this compound, an α,β-unsaturated acyl chloride, several side reactions can occur, leading to reduced yield of the desired product and complex reaction mixtures. The primary undesired pathways include:
-
E/Z Isomerization: The thermodynamically controlled isomerization of the (E)-alkene to the (Z)-alkene can occur, especially under thermal conditions or in the presence of certain catalysts.[1]
-
Double Bond Migration: The double bond can migrate out of conjugation to form other pentenoyl chloride isomers. This process can be catalyzed by acid or base impurities.[2]
-
Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis.[3][4] Any moisture present in the reagents, solvents, or glassware will convert the acyl chloride to the corresponding carboxylic acid ((E)-pent-3-enoic acid), rendering it inactive for acylation.[5][6]
-
Polymerization: As an unsaturated molecule, this compound can undergo polymerization, especially at higher temperatures or in the presence of radical initiators or certain Lewis acids.[7][8]
-
Conjugate Addition (1,4-Addition): Depending on the nucleophile and reaction conditions, some nucleophiles may attack the β-carbon of the unsaturated system instead of the carbonyl carbon (1,2-addition), leading to byproducts.[9]
dot graph Side_Reactions { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5", splines=true, overlap=false, size="10,6!", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Main Reactants Start [label="this compound\n+ Nucleophile", fillcolor="#FFFFFF", fontcolor="#202124", pos="0,2.5!"];
// Desired Product Desired [label="Desired Acylated Product\n(1,2-Addition)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,4!"];
// Side Products Isomer [label="Z-Isomer Product", fillcolor="#FBBC05", fontcolor="#202124", pos="4,1!"]; Hydrolysis [label="Hydrolysis Product\n(Pent-3-enoic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-4,4!"]; Polymer [label="Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-4,1!"]; Migration [label="Double Bond Migration", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-1!"]; Conjugate [label="Conjugate Addition Product\n(1,4-Addition)", fillcolor="#FBBC05", fontcolor="#202124", pos="4,-2!"];
// Edges Start -> Desired [label="Desired Pathway", color="#34A853", penwidth=2]; Start -> Isomer [label="Isomerization", color="#FBBC05"]; Start -> Hydrolysis [label="Moisture", color="#EA4335"]; Start -> Polymer [label="Heat/Catalyst", color="#EA4335"]; Start -> Migration [label="Acid/Base Trace", color="#FBBC05"]; Start -> Conjugate [label="Certain Nucleophiles", color="#FBBC05"]; } dot Caption: Common reaction pathways in this compound acylations.
Troubleshooting Guides
Q2: My reaction yield is very low. What are the first things I should check?
Low yields are a common issue, often stemming from reagent quality and reaction conditions.[10][11] A systematic approach is crucial for identifying the root cause.
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// Edges Start -> Check_Moisture; Check_Moisture -> Moisture_Details [style=dashed]; Check_Moisture -> Check_Reagents; Check_Reagents -> Reagent_Details [style=dashed]; Check_Reagents -> Check_Catalyst; Check_Catalyst -> Catalyst_Details [style=dashed]; Check_Catalyst -> Check_Temp; Check_Temp -> Temp_Details [style=dashed]; Check_Temp -> Check_Stoichiometry; } dot Caption: Step-by-step workflow for troubleshooting low reaction yields.
Detailed Checks:
-
Moisture Contamination: Acyl chlorides readily hydrolyze. Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[11] The Lewis acid catalyst in Friedel-Crafts reactions is also highly sensitive to moisture.[10]
-
Reagent Purity: Use freshly opened or purified this compound. Over time, it can degrade or hydrolyze. Verify the purity of your substrate and other reagents.
-
Catalyst Activity (for Friedel-Crafts): Lewis acids like AlCl₃ are hygroscopic. A clumpy appearance or a strong smell of HCl indicates deactivation by moisture.[11] For many acylations, a stoichiometric amount of the catalyst is required because the product ketone complexes with it.[10]
-
Reaction Temperature: Excessively high temperatures can promote polymerization and decomposition, while temperatures that are too low may result in a sluggish or incomplete reaction.[10]
Q3: My NMR analysis shows a mixture of (E) and (Z) isomers. How can I improve stereoselectivity?
The formation of the (Z)-isomer is a known complication. The stability of the (E)-isomer can be compromised under certain conditions.
Causes and Solutions:
-
Thermal Isomerization: High reaction temperatures or prolonged reaction times can provide the energy needed to overcome the rotational barrier of the double bond, leading to the more thermodynamically stable isomer.
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Catalyst-Induced Isomerization: Lewis acids or trace acid/base impurities can facilitate E/Z isomerization. In some Friedel-Crafts acylations of alkynes, AlCl₃ is known to promote the formation of isomer mixtures.[1]
-
Solution: Carefully select the Lewis acid. Sometimes, milder Lewis acids can provide better selectivity. Alternatively, flow chemistry approaches have been shown to defy facile (E)→(Z) isomerization by minimizing residence time under isomerizing conditions.[1]
-
Table 1: Effect of Reaction Time on E/Z Selectivity in a Model Acylation
| Entry | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (E:Z) |
|---|---|---|---|---|
| 1 | 0 | 5 | 31 | 4 : 1 |
| 2 | 0 | 10 | 53 | 2.5 : 1 |
| 3 | 0 | 20 | 63 | 1.7 : 1 |
| 4 | 0 | 40 | 82 | 1 : 1 |
Data adapted from a study on AlCl₃-promoted Friedel-Crafts acylation of alkynes, which demonstrates the principle of isomerization over time.[1]
Q4: I suspect polymerization is occurring. How can I prevent it?
The double bond in this compound makes it susceptible to polymerization.
Prevention Strategies:
-
Control Temperature: Keep the reaction temperature as low as possible. Polymerization is often initiated at higher temperatures.
-
Use Inhibitors: For storage or reactions prone to radical processes, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can be effective.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
-
Reagent Purity: Ensure starting materials are free from peroxide impurities, which can initiate radical polymerization.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of an Amine
This protocol describes the acylation of a primary or secondary amine with this compound.
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) or pyridine (B92270) in an anhydrous solvent (e.g., dichloromethane, THF) at 0 °C.
-
Addition: To the stirred solution, add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any hydrolyzed acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.
Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound
This protocol is a general guideline for the Lewis acid-catalyzed acylation of an electron-rich aromatic compound.
-
Setup: Under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.1 - 1.3 eq) in a dry, non-coordinating solvent (e.g., dichloromethane, CS₂, nitrobenzene) at 0 °C.[10][11]
-
Acylium Ion Formation: Add this compound (1.0 eq) dropwise to the suspension. Stir for 15-30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Addition of Arene: Add the aromatic substrate (1.0 eq), either neat or dissolved in the reaction solvent, dropwise to the reaction mixture, keeping the temperature below 5-10 °C.
-
Reaction: Stir the reaction at 0 °C to room temperature for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[11] This will decompose the aluminum chloride complex.
-
Extraction: Separate the layers. Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting aryl ketone by column chromatography or distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS 638-29-9: Pentanoyl chloride | CymitQuimica [cymitquimica.com]
- 4. Pentanoyl chloride - Wikipedia [en.wikipedia.org]
- 5. Valeryl chloride | C5H9ClO | CID 61186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reaction of pentanoyl chloride, water | Reactory [reactory.app]
- 7. researchgate.net [researchgate.net]
- 8. Polyester - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimizing reaction conditions for (E)-pent-3-enoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for (E)-pent-3-enoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
This compound is typically synthesized from (E)-pent-3-enoic acid. The most common methods involve reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions.[1] To minimize side reactions like isomerization or polymerization, it is crucial to maintain low temperatures (0–5°C).[1] The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction.[1]
Another reported method involves the direct chlorination of pentenone or the reaction of pentenone with an acid chloride followed by deacylation.[1]
Q2: What are the key chemical properties of this compound?
Key physical and chemical properties are summarized in the table below:
| Property | Value |
| Molecular Formula | C₅H₇ClO[2][3] |
| Molecular Weight | 118.56 g/mol [3][4] |
| Boiling Point | 124.4°C at 760 mmHg[2] |
| Density | 1.047 g/cm³[2] |
| Flash Point | 35.5°C[2] |
| Refractive Index | 1.445[2] |
| CAS Number | 17066-20-5[3] |
Q3: What are the common applications of this compound in organic synthesis?
This compound is a versatile reagent used in various organic reactions:
-
Acylation Reactions: It is primarily used to introduce the (E)-pent-3-enoyl group into other molecules. This includes N-acylation of amines to form amides and O-acylation of alcohols to form esters.[1][5]
-
Friedel-Crafts Acylation: It reacts with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.[1][6]
-
Synthesis of Heterocyclic Compounds: It serves as a building block for creating more complex molecular structures, including various heterocyclic systems.[1]
-
Synthesis of Biologically Active Molecules: It is used as an intermediate in the synthesis of pharmaceutical compounds.[1]
Troubleshooting Guides
Problem 1: Low Yield in Acylation Reactions
Q: I am experiencing a low yield in my acylation reaction with this compound. What are the potential causes and solutions?
Low yields in acylation reactions are a common issue. Several factors can contribute to this problem.
Potential Causes and Solutions
| Possible Cause | Recommended Solution(s) |
| Moisture Contamination | Acyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is flame-dried or oven-dried before use.[7][8] Use anhydrous solvents and reagents.[8] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Poor Quality of this compound | Impurities in the acyl chloride can interfere with the reaction.[9] Purify the this compound by fractional distillation under reduced pressure before use.[1] |
| Deactivated Nucleophile | If the nucleophile (e.g., an amine or alcohol) is protonated, it becomes non-nucleophilic. For N-acylation and O-acylation, add a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[5] |
| Sub-optimal Reaction Temperature | Some reactions may require heating to overcome the activation energy, while for others, lower temperatures are necessary to prevent side reactions.[9] Experiment with a range of temperatures (e.g., 0°C, room temperature, gentle heating) to find the optimal condition. For many acylations, dropwise addition of the acyl chloride at 0°C followed by stirring at room temperature is a good starting point.[6] |
| Side Reactions (Polymerization) | The double bond in this compound makes it susceptible to polymerization, especially under acidic conditions or at high temperatures.[10] Use milder reaction conditions and avoid excessive heating.[10] |
Problem 2: Issues Specific to Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation with this compound is failing or giving multiple products. How can I troubleshoot this?
Friedel-Crafts reactions have specific limitations that need to be considered.
Potential Causes and Solutions
| Possible Cause | Recommended Solution(s) |
| Deactivated Aromatic Ring | The aromatic substrate must not contain strongly deactivating groups (e.g., -NO₂, -CN, -COR).[9][11] Friedel-Crafts acylation fails with such compounds.[11][12] |
| Presence of Amine Substituents on the Aromatic Ring | Aromatic rings with -NH₂, -NHR, or -NR₂ substituents will not undergo Friedel-Crafts acylation because the Lewis acid catalyst complexes with the lone pair of the nitrogen atom.[11] |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[9] Use a fresh, high-purity catalyst and ensure all components of the reaction are rigorously dry. |
| Polyacylation | While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings (e.g., phenols, anilines).[9] The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[13][14] |
| Carbocation Rearrangement (Less Common in Acylation) | A significant advantage of Friedel-Crafts acylation over alkylation is that the acylium ion is resonance-stabilized and does not typically undergo rearrangement.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of a primary or secondary amine with this compound.
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by recrystallization or column chromatography.
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol provides a general method for the Friedel-Crafts acylation of an aromatic compound.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 - 2.5 eq) and a dry, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Formation of Acylium Ion: Cool the suspension to 0°C and add this compound (1.0 eq) dropwise. Stir the mixture for 30 minutes at 0°C.
-
Addition of Aromatic Compound: Add a solution of the aromatic compound (1.0 eq) in the same dry solvent dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature or gently heat to reflux, depending on the reactivity of the aromatic substrate. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure and purify the resulting aryl ketone by column chromatography or distillation.
Visualizations
References
- 1. This compound | 17066-20-5 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Pentenoyl chloride | C5H7ClO | CID 176891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. science-revision.co.uk [science-revision.co.uk]
- 14. m.youtube.com [m.youtube.com]
How to minimize polymerization of (E)-pent-3-enoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the polymerization of (E)-pent-3-enoyl chloride during their experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid Polymerization During Synthesis | High reaction temperature | Maintain a reaction temperature of 0–5°C when preparing the acyl chloride from (E)-pent-3-enoic acid using reagents like thionyl chloride or oxalyl chloride.[1] |
| Presence of radical initiators (e.g., light, peroxides) | Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light. | |
| Polymerization During Purification | High distillation temperature | Purify this compound via fractional distillation under reduced pressure to keep the temperature low (e.g., 40–50°C at 10 mmHg).[1] |
| Extended heating time | Minimize the duration of heating during distillation. | |
| Solidification or Increased Viscosity During Storage | Spontaneous polymerization | Store the purified this compound at low temperatures, preferably below 0°C.[2] Add a suitable polymerization inhibitor. |
| Exposure to moisture | Store in a tightly sealed container under an inert atmosphere to prevent hydrolysis, which can sometimes initiate side reactions.[3] | |
| Inconsistent Reactivity in Subsequent Reactions | Partial polymerization of the starting material | Before use, check the purity of the this compound. If polymerization is suspected, re-purify by distillation if possible. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound polymerization?
This compound, being an unsaturated acyl chloride, is susceptible to polymerization primarily through a free-radical mechanism.[4][5][6] This process can be initiated by exposure to heat, light, or the presence of radical-initiating impurities. The double bond in the pentenoyl chain is the site of polymerization.
2. What inhibitors can be used to prevent the polymerization of this compound?
-
Phenothiazine (B1677639): Typically used at concentrations of 200-400 ppm.[7]
-
Monomethyl ether hydroquinone (B1673460) (MEHQ): Often used at concentrations around 200 ppm.[8]
It is crucial to introduce the inhibitor into the purified acyl chloride, especially before storage.
3. What are the optimal storage conditions for this compound?
To maximize shelf life and prevent polymerization, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at temperatures below 0°C.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude moisture and oxygen.
-
Light: Keep in an amber or foil-wrapped container to protect from light.
-
Inhibitor: Ensure the presence of a suitable polymerization inhibitor.
4. How can I detect if my this compound has started to polymerize?
Signs of polymerization include:
-
An increase in viscosity.
-
The formation of a solid or gel-like substance.
-
Discoloration of the liquid.
If any of these are observed, the reagent may not be suitable for use in reactions where high purity is required.
5. Can I use this compound that has partially polymerized?
Using partially polymerized this compound is not recommended as it can lead to inaccurate stoichiometry in subsequent reactions and introduce impurities into your product. If the material is still mostly liquid, it may be possible to repurify it by vacuum distillation, which will separate the monomer from the non-volatile polymer.
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Polymerization
This protocol is adapted from the synthesis of similar acyl chlorides.[1]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under a nitrogen atmosphere, dissolve (E)-pent-3-enoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Chlorination: Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. If using oxalyl chloride, a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) can be added to the acid solution before the addition of oxalyl chloride.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, then slowly warm to room temperature and continue stirring for an additional 1-2 hours, or until gas evolution ceases.
-
Work-up: Carefully remove the solvent and excess chlorinating agent under reduced pressure.
-
Purification: Immediately purify the crude this compound by fractional distillation under reduced pressure.[1]
-
Stabilization: After distillation, add a polymerization inhibitor such as phenothiazine (e.g., 200 ppm) to the purified product before storage.
Visualization
Caption: Workflow for the synthesis, purification, and storage of this compound to minimize polymerization.
Caption: Simplified mechanism of free-radical polymerization of this compound.
References
- 1. This compound | 17066-20-5 | Benchchem [benchchem.com]
- 2. vandemark.com [vandemark.com]
- 3. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 6. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]
- 7. guidechem.com [guidechem.com]
- 8. Methacryloyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting guide for reactions involving (E)-pent-3-enoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving (E)-pent-3-enoyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Acylation Reactions
-
Question: My Friedel-Crafts acylation reaction with this compound is resulting in a very low yield. What are the common causes?
-
Answer: Low yields in Friedel-Crafts acylation can be attributed to several factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can deactivate it towards electrophilic substitution.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reaction setup will deactivate the catalyst.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[1]
-
Suboptimal Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to proceed, while excessively high temperatures can lead to decomposition and side reactions.[1]
-
Poor Reagent Quality: Impurities in this compound or the aromatic substrate can interfere with the reaction.
-
Issue 2: Formation of Multiple Products
-
Question: I am observing the formation of multiple products in my reaction. What could be the reason?
-
Answer: The formation of multiple products can arise from several side reactions:
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Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings.[1]
-
Isomerization: The double bond in this compound can isomerize under acidic conditions, leading to the formation of products from other pentenoyl chloride isomers.
-
HCl Addition: The hydrogen chloride (HCl) byproduct can add across the double bond of the pentenoyl moiety, resulting in chlorinated side products. Using oxalyl chloride for the synthesis of the acyl chloride is often preferred as it generates less concentrated HCl in situ.
-
Reactions with Nucleophiles: this compound is highly reactive towards nucleophiles. Trace amounts of water, alcohols, or amines in the reaction mixture can lead to the formation of the corresponding carboxylic acid, esters, or amides as byproducts.
-
Issue 3: Polymerization of the Reagent
-
Question: My reaction mixture has turned into a dark, tarry substance. What is the likely cause and how can I prevent it?
-
Answer: The formation of a dark, polymeric material is a common issue, particularly under the acidic conditions of many reactions involving unsaturated acyl chlorides. To mitigate polymerization:
-
Maintain Low Temperatures: Running the reaction at lower temperatures (e.g., 0-5°C) can minimize polymerization.
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation, which can initiate polymerization.
-
Control Acidity: The use of a non-nucleophilic base can help to scavenge any excess acid that might catalyze polymerization.
-
Frequently Asked Questions (FAQs)
Synthesis and Purity
-
Question: How is this compound typically synthesized and how can its purity be ensured?
-
Answer: this compound is commonly synthesized by reacting (E)-pent-3-enoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). To ensure high purity, it is crucial to use anhydrous conditions and maintain a low temperature (0–5°C) to minimize side reactions. The product is typically purified by fractional distillation under reduced pressure.
-
Question: How can I confirm the geometric purity (E/Z isomerism) of my pent-3-enoyl chloride?
-
Answer: The most reliable method for confirming the geometric isomerism is ¹H NMR spectroscopy. The (E)-isomer will show a characteristic coupling constant (J-value) for the vinyl protons in the range of 12–16 Hz, while the (Z)-isomer will have a smaller J-value (6–10 Hz).
Reaction Conditions
-
Question: What are the optimal reaction conditions for amide synthesis using this compound?
-
Answer: Amide synthesis is typically carried out by reacting this compound with a primary or secondary amine in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is added to neutralize the HCl byproduct. The reaction is often started at 0°C to control the initial exotherm and then allowed to warm to room temperature.[2]
-
Question: What considerations should be taken for esterification reactions?
-
Answer: Similar to amide synthesis, esterification is performed by reacting this compound with an alcohol in the presence of a non-nucleophilic base in an anhydrous solvent. The reactivity of the alcohol (primary > secondary > tertiary) will influence the reaction rate and yield.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for common reactions involving acyl chlorides. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Typical Conditions for Amide Synthesis
| Parameter | Condition | Notes |
| Amine | Primary or Secondary (1.0 - 1.1 equivalents) | Steric hindrance of the amine can affect the reaction rate. |
| Base | Triethylamine (Et₃N) (1.1 - 1.5 equivalents) | Acts as an HCl scavenger.[2] |
| Solvent | Anhydrous DCM or THF | Should dissolve both reactants. |
| Temperature | 0°C to Room Temperature | Start at 0°C to control the initial exothermic reaction.[2] |
| Reaction Time | 1 - 16 hours | Monitor by TLC until the acyl chloride is consumed. |
| Typical Yield | Good to Excellent (70-95%) | Highly dependent on the amine's reactivity and steric hindrance.[2] |
Table 2: Factors Influencing Friedel-Crafts Acylation Yield
| Factor | Influence on Yield | Recommendations |
| Aromatic Substrate | Electron-donating groups increase yield; electron-withdrawing groups decrease yield. | Choose substrates with activating groups for higher efficiency. |
| Catalyst | Stoichiometric amounts of a strong Lewis acid (e.g., AlCl₃) are often required. | Use fresh, anhydrous catalyst. |
| Solvent | Can influence product selectivity (kinetic vs. thermodynamic control).[3] | Dichloromethane and carbon disulfide are common inert solvents.[4] |
| Temperature | Reaction rate increases with temperature, but so do side reactions. | Optimize temperature for each specific reaction. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane).
-
Acyl Chloride Addition: Under a nitrogen atmosphere, add this compound (1.0 equivalent) dropwise to the stirred suspension at 0°C.
-
Arene Addition: Add the aromatic substrate (1.0 equivalent), dissolved in the same dry solvent, dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Amide Synthesis
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the primary or secondary amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM). Add triethylamine (1.5 equivalents) to the stirring solution.
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Acyl Chloride Addition: In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction's progress by TLC.
-
Aqueous Workup: Quench the reaction with water or 1N HCl. Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. Purify the crude amide by flash column chromatography or recrystallization.[2]
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Safe Handling of (E)-pent-3-enoyl chloride
This guide provides essential safety information and personal protective equipment (PPE) recommendations for handling (E)-pent-3-enoyl chloride. This information is intended for trained research, scientific, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What is the minimum required PPE for handling small quantities of this compound in a controlled laboratory setting?
A2: All handling of this compound should be conducted in a certified chemical fume hood.[5][6] The minimum required PPE includes:
-
Hand Protection: Double-gloving with nitrile or neoprene gloves.[5][6]
-
Eye and Face Protection: Tightly fitting chemical safety goggles and a face shield.[2][6][7]
-
Body Protection: A fully buttoned, flame-resistant laboratory coat.[5]
-
Footwear: Closed-toe shoes.[5]
Q3: When is respiratory protection necessary?
A3: If there is a risk of inhaling vapors, such as when working outside of a properly functioning chemical fume hood or during a spill, a NIOSH-approved respirator with an appropriate cartridge for acid gases is required.[6][8] For significant exposures, a self-contained breathing apparatus (SCBA) may be necessary.[9][10]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11][12][13] For eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11][12][13] Seek immediate medical attention in both cases.[11][12][13]
Q5: How should I handle a spill of this compound?
A5: For small spills within a chemical fume hood, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[4][6] Do not use combustible materials like paper towels. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[5] Ensure proper ventilation and wear the appropriate PPE during cleanup.
Personal Protective Equipment Summary
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and corrosive vapors that can cause severe eye damage.[2][6][7] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | Provides a barrier against skin contact which can lead to severe burns.[5][6] |
| Body Protection | Flame-resistant laboratory coat or chemical-resistant suit | Protects against accidental splashes and skin exposure.[5][6] |
| Respiratory Protection | NIOSH-approved respirator with acid gas cartridge or SCBA | Prevents inhalation of corrosive and toxic vapors, especially in case of spills or inadequate ventilation.[6][8] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills.[5] |
Experimental Workflow for Safe Handling
The following diagram illustrates the general workflow for safely handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Logical Relationship for PPE Selection
The selection of appropriate PPE is based on a risk assessment of the planned experiment. The following diagram illustrates this decision-making process.
Caption: A diagram showing the decision-making process for selecting appropriate PPE.
References
- 1. 3-Pentenoyl chloride | C5H7ClO | CID 176891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. download.basf.com [download.basf.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. chemos.de [chemos.de]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: (E)-pent-3-enoyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-pent-3-enoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed when quenching a reaction containing unreacted this compound with common lab solvents?
A1: this compound is a reactive acyl chloride.[1] When quenched, it will react with nucleophilic solvents or reagents.
-
With water: It undergoes rapid hydrolysis to form (E)-pent-3-enoic acid and hydrochloric acid (HCl).[2][3][4]
-
With alcohols (e.g., methanol, ethanol): It forms the corresponding ester (e.g., methyl (E)-pent-3-enoate or ethyl (E)-pent-3-enoate) and HCl.[4][5][6]
-
With amines (e.g., ammonia, primary/secondary amines): It forms the corresponding amide and HCl. The HCl will then typically react with excess amine to form an ammonium (B1175870) salt.[1][4][7]
Q2: Why does my reaction mixture produce white fumes or smoke upon quenching?
A2: The white fumes are typically a result of hydrogen chloride (HCl) gas being produced during the quenching process.[3][8] This gas can react with moisture in the air to form an aerosol of hydrochloric acid. This is a strong indication that the quenching of the acyl chloride is proceeding as expected.
Q3: Can I use an aqueous basic solution like sodium bicarbonate or sodium hydroxide (B78521) to quench my reaction?
A3: Yes, using a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is a common and effective method.[9][10] It serves two purposes:
-
It hydrolyzes the remaining this compound to its corresponding carboxylate salt.
-
It neutralizes the hydrochloric acid byproduct, preventing potentially acid-sensitive functional groups in your desired product from degrading. Using a strong base like sodium hydroxide (NaOH) is also possible but should be done cautiously, as it can be highly exothermic and may promote side reactions if your product is base-sensitive.[2]
Q4: How do I know if the quenching process is complete?
A4: You can determine if the quenching is complete by a few methods:
-
Cessation of Gas Evolution: If using a carbonate-based quenching agent, the evolution of CO₂ gas will stop once all the acid (both HCl and the generated carboxylic acid) has been neutralized.
-
pH Test: After stirring for a sufficient time, you can test the pH of the aqueous layer. A neutral or slightly basic pH (7-8) indicates that the acidic components have been neutralized.
-
Thin-Layer Chromatography (TLC): An analytical sample can be taken from the organic layer after workup. The absence of the this compound spot on the TLC plate is a good indicator of a complete reaction and quench.[11]
Troubleshooting Guide
Problem 1: My desired product is contaminated with (E)-pent-3-enoic acid after quenching and workup.
-
Cause: This indicates that a significant amount of this compound was unreacted in your initial reaction and was subsequently hydrolyzed during the aqueous workup.[12]
-
Solution:
-
Optimize Reaction Conditions: Ensure your primary reaction goes to completion by checking stoichiometry, reaction time, and temperature.
-
Purification: (E)-pent-3-enoic acid can often be removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt. Follow this with a water wash and a brine wash before drying and concentrating.[9]
-
Problem 2: The yield of my desired product is low after quenching and purification.
-
Cause A: Hydrolysis of the Product: If your product contains ester or other acid-sensitive functional groups, the HCl generated during the reaction and quench could be causing degradation.
-
Solution: Perform the reaction in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl as it is formed.[7] Quench the reaction mixture carefully with a cold, dilute basic solution.
-
-
Cause B: Incomplete Extraction: Your product may have some solubility in the aqueous layer, especially if it is polar.
-
Solution: After the initial extraction, re-extract the aqueous layer multiple times (2-3 times) with your organic solvent to maximize the recovery of your product.[13]
-
-
Cause C: Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, which can trap your product and make phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. In the future, gently invert the separatory funnel for mixing instead of shaking vigorously.
-
Problem 3: An unexpected side product is observed after quenching.
-
Cause: The double bond in the pentenoyl moiety can potentially undergo side reactions under certain conditions, such as electrophilic addition if strong acids are present.[14] The quenching agent itself could also be reacting with your desired product.
-
Solution:
-
Analyze the Side Product: Use techniques like NMR or LCMS to identify the structure of the side product. This will provide clues about the reaction pathway that formed it.
-
Control Quenching Conditions: Quench the reaction at a low temperature (e.g., 0 °C) by adding the reaction mixture slowly to the quenching solution. This helps to dissipate heat and minimize side reactions.[5]
-
Choose an Inert Quenching Agent: If you suspect the quenching agent is reacting with your product, consider alternative methods. For instance, if you used an alcohol to quench and it esterified a group on your product, switch to quenching with cold water or a bicarbonate solution.
-
Quantitative Data for Quenching Procedures
The following table summarizes typical conditions for quenching a reaction involving this compound. Assume a laboratory-scale reaction in an organic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
| Quenching Agent | Stoichiometry (Relative to Acyl Chloride) | Temperature | Typical Time | Observations & Notes |
| Water (H₂O) | Large excess | 0 °C to RT | 15-30 min | Vigorous reaction, HCl fumes may be observed.[3] Results in the formation of (E)-pent-3-enoic acid. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ~5-10 equivalents | 0 °C | 30-60 min | Vigorous CO₂ evolution. Controls pH. Ideal for acid-sensitive products.[9][15] |
| Methanol (MeOH) | ~5-10 equivalents | 0 °C | 15-30 min | Exothermic. Forms methyl (E)-pent-3-enoate. Useful if the ester is the desired product.[5] |
| Aqueous Ammonia (NH₃) | ~5-10 equivalents | 0 °C | 30-60 min | Exothermic. Forms (E)-pent-3-enamide. The product may precipitate. |
Detailed Experimental Protocol: Quenching with Saturated Sodium Bicarbonate
This protocol describes a standard procedure for quenching a reaction mixture containing this compound and extracting the desired organic product.
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
Procedure:
-
Cooling: Cool both the reaction mixture and the saturated NaHCO₃ solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the quench.
-
Quenching: Slowly add the reaction mixture dropwise to the cold, stirred NaHCO₃ solution. Caution: Vigorous gas (CO₂) evolution will occur. Ensure adequate ventilation and headspace in the flask to prevent pressure buildup.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the quench is complete.
-
Extraction: Transfer the mixture to a separatory funnel. If the organic solvent is denser than water (e.g., DCM), drain the lower organic layer. If it is less dense (e.g., ethyl acetate), the organic layer will be on top.
-
Re-extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure full recovery of the product.
-
Washing: Combine all organic layers and wash them sequentially with:
-
Deionized water (to remove excess bicarbonate).
-
Brine (to remove residual water and help break any emulsions).
-
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes. The solution should be clear, not cloudy.
-
Concentration: Filter or decant the dried solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to isolate the crude product, which can then be purified.
Visualizations
Caption: Workflow for quenching and working up a reaction.
Caption: Logical diagram of the hydrolysis of this compound.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pentanoyl chloride - Wikipedia [en.wikipedia.org]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. savemyexams.com [savemyexams.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of (E)-pent-3-enoyl chloride and (Z)-pent-3-enoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the geometric isomers of pent-3-enoyl chloride: the (E)-isomer and the (Z)-isomer. While direct comparative experimental data on the reactivity of these two specific isomers is not extensively available in peer-reviewed literature, this document synthesizes established principles of organic chemistry, stereochemistry, and acyl chloride reactivity to predict and explain their differential behavior. A proposed experimental protocol for a comparative kinetic study is also presented.
Introduction to (E)- and (Z)-pent-3-enoyl chloride
(E)-pent-3-enoyl chloride and (Z)-pent-3-enoyl chloride are isomers that share the same molecular formula (C₅H₇ClO) and connectivity, but differ in the spatial arrangement of substituents around the carbon-carbon double bond.[1] This difference in geometry can lead to variations in their physical properties and chemical reactivity. Acyl chlorides, in general, are highly reactive compounds due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This polarization makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Predicted Reactivity: A Steric Hindrance Perspective
In the absence of direct experimental data, a key factor likely influencing the relative reactivity of (E)- and (Z)-pent-3-enoyl chloride is steric hindrance.
-
This compound: In the (E)-isomer, the larger ethyl group and the acyl chloride functional group are on opposite sides of the double bond. This arrangement results in a more linear and less sterically crowded molecule. The pathway for a nucleophile to approach the electrophilic carbonyl carbon is relatively unobstructed.
-
(Z)-pent-3-enoyl chloride: Conversely, in the (Z)-isomer, the ethyl group and the acyl chloride functional group are on the same side of the double bond. This cis arrangement can lead to significant steric hindrance, where the bulky ethyl group shields the carbonyl carbon, making it more difficult for a nucleophile to attack.
Therefore, it is hypothesized that This compound is more reactive towards nucleophiles than (Z)-pent-3-enoyl chloride due to lower steric hindrance around the reaction center.
Physicochemical Properties
While extensive experimental data is limited, some physical properties can be obtained from chemical databases.
| Property | This compound | (Z)-pent-3-enoyl chloride | Data Source |
| Molecular Formula | C₅H₇ClO | C₅H₇ClO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 118.56 g/mol | 118.56 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 17066-20-5 | 123700-03-8 | --INVALID-LINK--, --INVALID-LINK-- |
Proposed Experimental Protocol for Comparative Reactivity Analysis
To empirically determine the relative reactivity of (E)- and (Z)-pent-3-enoyl chloride, a kinetic study of their hydrolysis can be performed. The rate of hydrolysis, which is a nucleophilic acyl substitution reaction with water as the nucleophile, will serve as a measure of their reactivity.
Objective: To compare the rate of hydrolysis of this compound and (Z)-pent-3-enoyl chloride under identical conditions.
Materials:
-
This compound
-
(Z)-pent-3-enoyl chloride
-
Acetone (B3395972) (anhydrous)
-
Distilled water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Stopwatch
-
Thermostated water bath
-
Erlenmeyer flasks
-
Pipettes and burettes
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of each isomer in anhydrous acetone (e.g., 0.1 M). This is done to ensure the acyl chlorides are stable before initiating the hydrolysis.
-
Equilibrate the stock solutions and a flask of distilled water in a thermostated water bath to the desired reaction temperature (e.g., 25°C).
-
-
Hydrolysis Reaction:
-
To a pre-thermostated Erlenmeyer flask, add a known volume of distilled water.
-
Initiate the reaction by rapidly adding a known volume of the acyl chloride stock solution to the water and start the stopwatch simultaneously.
-
The reaction is the hydrolysis of the acyl chloride to the corresponding carboxylic acid and hydrochloric acid (HCl).
-
-
Titration:
-
At regular time intervals (e.g., every 2 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold water.
-
Titrate the liberated HCl in the aliquot with the standardized NaOH solution using phenolphthalein as an indicator.
-
-
Data Analysis:
-
Record the volume of NaOH used for each time point.
-
Calculate the concentration of HCl produced at each time point.
-
Plot the concentration of HCl versus time for both isomers.
-
The initial rate of the reaction can be determined from the initial slope of the curve. A steeper slope indicates a faster reaction rate and higher reactivity.
-
Expected Outcome:
Based on the steric hindrance hypothesis, the plot of [HCl] vs. time for this compound is expected to have a steeper initial slope compared to that of (Z)-pent-3-enoyl chloride, indicating a faster rate of hydrolysis and thus higher reactivity.
Visualizing the Reaction and Logic
Caption: Generalized mechanism for the nucleophilic acyl substitution of pent-3-enoyl chloride.
Caption: Workflow for comparing the reactivity of (E)- and (Z)-pent-3-enoyl chloride.
Conclusion
While direct experimental evidence comparing the reactivity of (E)- and (Z)-pent-3-enoyl chloride is scarce, a theoretical analysis based on steric effects strongly suggests that the (E)-isomer will be more reactive towards nucleophilic attack . The proposed experimental protocol provides a straightforward method to validate this hypothesis. For researchers in drug development and organic synthesis, understanding such subtle differences in reactivity based on stereochemistry is crucial for reaction design, optimization, and achieving desired product outcomes. Further computational and experimental studies are encouraged to provide quantitative data and a more definitive comparison.
References
A Comparative Guide to the Synthetic Applications of (E)-pent-3-enoyl chloride and Crotonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. This guide provides a comprehensive comparison of two unsaturated acyl chlorides, (E)-pent-3-enoyl chloride and crotonyl chloride, highlighting their distinct reactivity profiles and applications in synthesis. This analysis is supported by established chemical principles and available data on their reactivity.
Executive Summary
This compound and crotonyl chloride, while both unsaturated acyl chlorides, exhibit fundamentally different reactivity due to the position of the carbon-carbon double bond relative to the carbonyl group. Crotonyl chloride, an α,β-unsaturated acyl chloride, features a conjugated system that influences the electrophilicity of the carbonyl carbon and allows for conjugate addition reactions. In contrast, this compound is a γ,δ-unsaturated acyl chloride with an isolated double bond, leading to reactivity that more closely resembles that of a standard aliphatic acyl chloride. This key structural difference dictates their utility in the synthesis of diverse molecular scaffolds.
Structural and Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective application in synthesis.
| Property | This compound | Crotonyl chloride |
| CAS Number | 17066-20-5[1][2] | 10487-71-5[3] |
| Molecular Formula | C₅H₇ClO[1][2] | C₄H₅ClO[3] |
| Molecular Weight | 118.56 g/mol [2] | 104.53 g/mol [3] |
| Boiling Point | 124.4°C at 760 mmHg[1] | 120-123°C |
| Density | 1.047 g/cm³[1] | ~1.091 g/mL |
| Structure | γ,δ-unsaturated acyl chloride | α,β-unsaturated acyl chloride |
Reactivity Profile and Synthetic Applications
The primary distinction in the synthetic utility of this compound and crotonyl chloride lies in their reactivity patterns, which are a direct consequence of their electronic structures.
Nucleophilic Acyl Substitution
Both molecules readily undergo nucleophilic acyl substitution, a cornerstone reaction for the formation of esters, amides, and other carboxylic acid derivatives.[4] The electrophilicity of the carbonyl carbon is the driving force for these transformations.
-
This compound: The double bond in this compound is isolated from the carbonyl group. Consequently, it does not exert a significant electronic influence on the carbonyl carbon. Its reactivity in nucleophilic acyl substitution is therefore comparable to that of saturated aliphatic acyl chlorides.
-
Crotonyl chloride: The α,β-unsaturation in crotonyl chloride allows for resonance delocalization, which can slightly reduce the electrophilicity of the carbonyl carbon compared to its saturated counterpart. However, it remains a highly reactive acylating agent.
Conjugate Addition
A key difference in the reactivity of crotonyl chloride is its susceptibility to nucleophilic conjugate addition (Michael addition).[5][6][7] This is due to the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic. This dual reactivity allows for the formation of a wider range of products. In contrast, this compound, with its isolated double bond, does not undergo conjugate addition under typical conditions.
Experimental Protocols
While direct comparative studies with quantitative yield data for both compounds under identical conditions are scarce in the literature, the following are generalized protocols for common acylation reactions that can be adapted for both reagents.
General Protocol for N-Acylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.1-1.5 equivalents) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.05 equivalents), dissolved in the same solvent, dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
General Protocol for Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1-1.5 equivalents) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (1.0 equivalent), dissolved in the same solvent, dropwise to the stirred AlCl₃ suspension.
-
Addition of Aromatic Substrate: Add the aromatic compound (1.0 equivalent), dissolved in the same solvent, dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for a period, then warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ketone can be purified by distillation, recrystallization, or column chromatography.
Visualizing Reaction Pathways
The distinct reactivity of these two acyl chlorides can be visualized through their reaction mechanisms.
References
- 1. guidechem.com [guidechem.com]
- 2. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 7. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]
A Comparative Guide to the Reactivity of (E)-pent-3-enoyl Chloride and Other Aliphatic Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of (E)-pent-3-enoyl chloride with other aliphatic acyl chlorides, supported by established chemical principles. While specific kinetic data for this compound is not extensively available in the public domain, this document extrapolates its expected reactivity based on the well-understood principles of organic chemistry governing acyl chloride reactions.
Executive Summary
This compound, an α,β-unsaturated acyl chloride, is anticipated to exhibit a nuanced reactivity profile when compared to its saturated aliphatic and aromatic counterparts. Acyl chlorides are among the most reactive carboxylic acid derivatives, a characteristic attributed to the high electrophilicity of the carbonyl carbon.[1] This reactivity is primarily governed by electronic and steric factors.[2]
The presence of a carbon-carbon double bond in conjugation with the carbonyl group in this compound can modulate the electronic properties of the carbonyl carbon.[3] While aliphatic acyl chlorides are generally more reactive than aromatic acyl chlorides due to the lack of resonance stabilization in the former, the conjugation in α,β-unsaturated systems can slightly decrease the electrophilicity of the carbonyl carbon compared to a saturated analogue. However, this effect is generally less pronounced than the deactivating resonance effect in aromatic acyl chlorides.
Comparative Reactivity Analysis
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is dictated by the electrophilicity of the carbonyl carbon.[4] This, in turn, is influenced by the electronic and steric nature of the substituent attached to the acyl group.
Electronic Effects:
-
Saturated Aliphatic Acyl Chlorides (e.g., Pentanoyl Chloride): The alkyl group has a weak electron-donating inductive effect, leading to a highly electrophilic carbonyl carbon and, consequently, high reactivity.
-
This compound: The α,β-unsaturated system allows for conjugation between the carbon-carbon double bond and the carbonyl group. This delocalization of π-electrons can slightly reduce the partial positive charge on the carbonyl carbon, potentially making it slightly less reactive than its saturated counterpart, pentanoyl chloride.
-
Aromatic Acyl Chlorides (e.g., Benzoyl Chloride): The phenyl group is electron-donating through resonance, which significantly delocalizes the positive charge on the carbonyl carbon, thereby reducing its electrophilicity and rendering it less reactive than aliphatic acyl chlorides.[4]
Steric Effects:
The steric hindrance around the carbonyl carbon can also influence reactivity. For linear aliphatic acyl chlorides, the impact of chain length on steric hindrance is generally minimal for small to medium-sized chains. The trans configuration of the double bond in this compound results in a relatively linear and unhindered structure, similar to pentanoyl chloride.
Data Presentation: A Comparative Overview
The following table summarizes the key factors influencing the reactivity of this compound in comparison to other representative acyl chlorides. The reactivity is predicted based on established chemical principles.
| Feature | This compound | Pentanoyl Chloride | Benzoyl Chloride |
| Structure | CH₃CH=CHCH₂COCl | CH₃(CH₂)₃COCl | C₆H₅COCl |
| Classification | α,β-Unsaturated Aliphatic Acyl Chloride | Saturated Aliphatic Acyl Chloride | Aromatic Acyl Chloride |
| Electronic Effect of R Group | Weakly electron-donating (inductive) and conjugation | Weakly electron-donating (inductive) | Electron-donating (resonance) |
| Electrophilicity of Carbonyl Carbon | High | Very High | Moderate |
| Predicted Reactivity | High (slightly lower than saturated analogue) | Very High | Moderate |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific acyl chloride being investigated.
General Protocol for N-Acylation (Amide Synthesis)
This protocol describes a general procedure for the reaction of an acyl chloride with a primary or secondary amine to form an amide.
-
Reagent Preparation: Dissolve the amine (1.0 equivalent) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base (1.1 - 1.5 equivalents, e.g., triethylamine (B128534) or pyridine) to the stirred amine solution.
-
Acyl Chloride Addition: Dissolve the acyl chloride (this compound or other, 1.05 equivalents) in the same dry solvent and add it dropwise to the cooled amine solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude amide can then be purified by recrystallization or column chromatography.
Protocol for Determining Hydrolysis Rate Constant via Conductometry
The hydrolysis of an acyl chloride produces hydrochloric acid, leading to an increase in the electrical conductivity of the solution. By monitoring this change over time, the reaction rate constant can be determined.[5]
-
Solution Preparation:
-
Prepare a stock solution of the acyl chloride (e.g., 0.1 M) in a dry, inert solvent such as acetone. This should be done in a fume hood due to the corrosive and moisture-sensitive nature of acyl chlorides.
-
Prepare the desired solvent mixture for the kinetic run (e.g., 80:20 v/v acetone:water) in a volumetric flask.
-
-
System Equilibration:
-
Place the solvent mixture in a thermostated reaction vessel equipped with a conductivity probe.
-
Allow the system to reach thermal equilibrium at the desired temperature (e.g., 25 °C).
-
-
Initiation of Reaction:
-
Inject a small, precise volume of the acyl chloride stock solution into the stirred solvent mixture to initiate the hydrolysis reaction.
-
Immediately begin recording the conductivity of the solution as a function of time.
-
-
Data Acquisition:
-
Continue to record the conductivity until the reaction is complete, as indicated by a stable final conductivity reading (σ∞).
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics when water is in large excess.
-
The pseudo-first-order rate constant, k, can be determined from the slope of a plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t.
-
Mandatory Visualizations
Logical Workflow for Reactivity Comparison
Caption: Logical workflow for comparing the reactivity of acyl chlorides.
General Mechanism of Nucleophilic Acyl Substitution
Caption: Generalized mechanism of nucleophilic acyl substitution for acyl chlorides.
Experimental Workflow for N-Acylation
Caption: General experimental workflow for an N-acylation reaction.
References
Spectroscopic Analysis of (E)-pent-3-enoyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for (E)-pent-3-enoyl chloride against two common alternatives, crotonyl chloride and acryloyl chloride. The information presented is intended to aid researchers in the identification and characterization of these reactive acyl chlorides, which are valuable intermediates in organic synthesis and drug development. The data is organized for clear comparison, and detailed experimental protocols are provided for reproducibility.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, crotonyl chloride, and acryloyl chloride. Please note that the data for this compound is predicted, while the data for the alternatives is based on experimental observations.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Predicted) | 1.70 | d | 6.0 | CH₃ |
| 3.10 | d | 7.0 | -CH₂-C=O | |
| 5.60 | m | - | =CH-CH₂- | |
| 5.80 | m | - | =CH-CH₃ | |
| Crotonyl chloride (Experimental) | 1.95 | dd | 6.9, 1.8 | CH₃ |
| 6.30 | dq | 15.0, 1.8 | =CH-C=O | |
| 7.20 | dq | 15.0, 6.9 | =CH-CH₃ | |
| Acryloyl chloride (Experimental) [1] | 6.05 | dd | 17.2, 1.4 | H (trans to C=O) |
| 6.40 | dd | 17.2, 10.5 | H (gem to Cl) | |
| 6.65 | dd | 10.5, 1.4 | H (cis to C=O) |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound (Predicted) | 18.0 | CH₃ |
| 45.0 | -CH₂-C=O | |
| 120.0 | =CH-CH₂- | |
| 135.0 | =CH-CH₃ | |
| 170.0 | C=O | |
| Crotonyl chloride (Experimental) | 18.5 | CH₃ |
| 130.1 | =CH-C=O | |
| 145.5 | =CH-CH₃ | |
| 168.0 | C=O | |
| Acryloyl chloride (Experimental) [2] | 128.8 | =CH₂ |
| 132.1 | =CH-C=O | |
| 166.3 | C=O |
Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Predicted) | ~1780-1815 | C=O stretch (acyl chloride) |
| ~1650 | C=C stretch | |
| ~965 | =C-H bend (trans) | |
| Crotonyl chloride (Experimental) [3] | 1775 | C=O stretch (acyl chloride) |
| 1635 | C=C stretch | |
| 964 | =C-H bend (trans) | |
| Acryloyl chloride (Experimental) [4][5] | 1770 | C=O stretch (acyl chloride) |
| 1620 | C=C stretch | |
| 960, 820 | =C-H bend |
Table 4: Mass Spectrometry (MS) Data (Predicted and Experimental)
| Compound | m/z | Interpretation |
| This compound (Predicted) | 118/120 | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl) |
| 83 | [M-Cl]⁺ | |
| 55 | [C₄H₇]⁺ | |
| Crotonyl chloride (Experimental) | 104/106 | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl) |
| 69 | [M-Cl]⁺ | |
| 41 | [C₃H₅]⁺ | |
| Acryloyl chloride (Experimental) [6][7] | 90/92 | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl) |
| 55 | [M-Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the acyl chloride (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For neat liquids, a drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[8][9]
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[10]
-
Data Acquisition: A background spectrum of the clean salt plates is recorded first and then subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like acyl chlorides.[11][12][13]
-
Instrumentation: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Data Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[14] The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Spectroscopic Comparison Workflow
References
- 1. Acryloyl chloride(814-68-6) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. CROTONYL CHLORIDE(10487-71-5) IR Spectrum [m.chemicalbook.com]
- 4. Acryloyl chloride(814-68-6) IR Spectrum [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Acryloyl chloride(814-68-6) MS [m.chemicalbook.com]
- 7. 2-Propenoyl chloride [webbook.nist.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. IR in the Liquid Phase and Neat Samples [websites.umich.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Navigating the Spectral Landscape: A Comparative Guide to Acyl Chloride Analysis
A comprehensive analysis of (E)-pent-3-enoyl chloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy remains a challenge due to the limited availability of public experimental spectral data. While the compound is documented in chemical databases, detailed NMR assignments—essential for robust structural confirmation and comparative studies—are not readily accessible in the public domain. This guide, therefore, outlines the established methodologies for such an analysis and presents a comparative framework using structurally similar acyl chlorides, highlighting the need for accessible, high-quality spectral data for specialized chemical compounds.
For researchers and professionals in drug development and chemical synthesis, NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. The precise chemical environment of each proton and carbon atom is mapped through chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities. This information provides a detailed blueprint of the molecule's connectivity and stereochemistry.
In the case of this compound, a complete spectral assignment would involve the identification and characterization of signals corresponding to the vinylic, allylic, and carbonyl-adjacent protons and carbons. A comparison with related compounds, such as the saturated analogue pentanoyl chloride and the shorter-chain α,β-unsaturated crotonoyl chloride, would offer valuable insights into the electronic effects of the carbon-carbon double bond on the surrounding nuclei.
Comparative Spectral Data Framework
To facilitate a comparative analysis, a standardized table of expected ¹H and ¹³C NMR data is presented below. Due to the absence of specific experimental data for this compound, the table includes data for comparable acyl chlorides to illustrate the expected trends.
| Compound | Proton (Position) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Carbon (Position) | ¹³C Chemical Shift (δ, ppm) |
| This compound | H-2 | Data not available | Data not available | Data not available | C-1 (C=O) | Data not available |
| H-3 | Data not available | Data not available | Data not available | C-2 | Data not available | |
| H-4 | Data not available | Data not available | Data not available | C-3 | Data not available | |
| H-5 (CH₃) | Data not available | Data not available | Data not available | C-4 | Data not available | |
| C-5 | Data not available | |||||
| Crotonoyl chloride | H-2 (CH) | Data not available | Data not available | Data not available | C-1 (C=O) | Data not available |
| H-3 (CH) | Data not available | Data not available | Data not available | C-2 | Data not available | |
| H-4 (CH₃) | Data not available | Data not available | Data not available | C-3 | Data not available | |
| C-4 | Data not available | |||||
| Pentanoyl chloride | H-2 (CH₂) | Data not available | Data not available | Data not available | C-1 (C=O) | Data not available |
| H-3 (CH₂) | Data not available | Data not available | Data not available | C-2 | Data not available | |
| H-4 (CH₂) | Data not available | Data not available | Data not available | C-3 | Data not available | |
| H-5 (CH₃) | Data not available | Data not available | Data not available | C-4 | Data not available | |
| C-5 | Data not available |
Note: The absence of data underscores the current limitations in publicly accessible spectral databases for this specific compound.
Standard Experimental Protocol for NMR Analysis
The acquisition of high-quality ¹H and ¹³C NMR spectra is paramount for accurate structural elucidation. A standard experimental protocol would involve the following steps:
-
Sample Preparation: A solution of the acyl chloride is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration of the chemical shift scale.
-
Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay that allows for full recovery of the magnetization between scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the carbon spectrum, where each unique carbon atom appears as a single line. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is generally required compared to ¹H NMR.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain NMR spectra. This is followed by phase correction, baseline correction, and integration of the signals.
Logical Workflow for Spectral Analysis
The process of analyzing NMR spectra to elucidate a chemical structure follows a logical workflow. This can be visualized as a flowchart, guiding the researcher from data acquisition to final structure confirmation.
Caption: Logical workflow for NMR spectral analysis.
Unraveling Molecular Stability: A Comparative Guide to the Mass Spectrometry Fragmentation of (E)-pent-3-enoyl chloride and its Saturated Analogue
For researchers, scientists, and professionals in drug development, understanding the structural nuances of reactive intermediates is paramount. This guide provides a detailed comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of the unsaturated acyl chloride, (E)-pent-3-enoyl chloride, and its saturated counterpart, pentanoyl chloride. By examining their fragmentation pathways, we can gain insights into their relative stabilities and predict their behavior in complex chemical environments.
The introduction of a double bond in this compound is expected to significantly influence its fragmentation pattern compared to the saturated pentanoyl chloride. This comparative analysis will highlight these differences, offering a valuable resource for the unambiguous identification of these and similar compounds.
Comparative Fragmentation Analysis
The primary fragmentation pathway for acyl chlorides under electron ionization is the loss of the chlorine radical to form a highly stable acylium ion ([M-Cl]⁺).[1][2] This fragment is often the base peak in the mass spectrum.[3] The presence of a carbon-carbon double bond in this compound introduces alternative fragmentation routes, primarily through allylic cleavage, which can compete with the formation of the acylium ion.
While an experimental spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on established principles. In contrast, the mass spectrum of pentanoyl chloride is well-documented and serves as a reliable benchmark for comparison.[1]
Table 1: Comparison of the Major Mass Fragments of this compound (Predicted) and Pentanoyl Chloride (Experimental).
| Fragment Name | This compound (Predicted) | Pentanoyl Chloride (Experimental) |
| Molecular Ion [M]⁺ | m/z 118/120 (low abundance) | m/z 120/122 (very low abundance) |
| [M-Cl]⁺ | m/z 83 | m/z 85 |
| [M-COCl]⁺ | m/z 53 | m/z 57 |
| Allylic Cleavage | m/z 41 | Not applicable |
| Base Peak | m/z 83 or m/z 41 | m/z 85 |
Note: The presence of chlorine isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio results in characteristic M⁺ and M+2 peaks for chlorine-containing fragments.
Detailed Fragmentation Pathways
The fragmentation of these two compounds is dictated by the stability of the resulting carbocations. The following diagram illustrates the key fragmentation pathways.
Experimental Protocols
The following is a general experimental protocol for the analysis of acyl chlorides using Gas Chromatography-Mass Spectrometry (GC-MS), which is a common technique for such volatile compounds.
Sample Preparation:
Samples of this compound and pentanoyl chloride should be prepared in a dry, inert solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of approximately 1 mg/mL. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride functional group.
Instrumentation:
-
Gas Chromatograph (GC): An Agilent 7890B GC or equivalent, equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS): An Agilent 5977A MSD or a similar electron ionization mass spectrometer.
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
This guide provides a foundational understanding of the fragmentation behavior of this compound in comparison to its saturated analog, pentanoyl chloride. The predicted fragmentation pattern for the unsaturated compound, based on established chemical principles, offers a valuable tool for its identification and characterization in various research and development settings. The provided experimental protocol outlines a standard method for obtaining mass spectra for these types of reactive molecules.
References
A Comparative Analysis of the Reactivity of (E)-pent-3-enoyl chloride and Benzoyl Chloride in Acylation Reactions
For researchers, scientists, and drug development professionals, a nuanced understanding of acylating agent reactivity is critical for optimizing synthetic strategies and achieving desired therapeutic outcomes. This guide presents a comparative study of (E)-pent-3-enoyl chloride, an unsaturated aliphatic acyl chloride, and benzoyl chloride, a canonical aromatic acyl chloride. The comparison is supported by established chemical principles and a detailed experimental protocol for a competitive acylation reaction, complete with illustrative data.
Executive Summary
This compound is anticipated to be significantly more reactive towards nucleophilic acyl substitution than benzoyl chloride. This heightened reactivity stems from the fundamental electronic differences between aliphatic and aromatic systems. The phenyl group of benzoyl chloride delocalizes the partial positive charge on the carbonyl carbon through resonance, thereby stabilizing the acyl chloride and reducing its electrophilicity. In contrast, the alkenyl group in this compound offers no such resonance stabilization, leading to a more electrophilic and, consequently, more reactive carbonyl carbon. This guide outlines a competitive acylation experiment to quantitatively assess this reactivity difference.
Data Presentation: Comparative Reactivity in a Competitive Acylation
To quantify the relative reactivity of this compound and benzoyl chloride, a competitive acylation experiment can be performed. In this setup, a nucleophile is allowed to react with an equimolar mixture of the two acyl chlorides. The product ratio, determined by Gas Chromatography-Mass Spectrometry (GC-MS), provides a direct measure of their relative reaction rates.
While actual experimental data is not publicly available, the following table presents hypothetical, yet chemically plausible, results based on established reactivity principles.
| Nucleophile | Acylating Agent | Product | Product Ratio (%) | Relative Reactivity |
| Benzylamine (B48309) | This compound | N-benzylpent-3-enamide | 85 | ~5.7 |
| Benzoyl chloride | N-benzylbenzamide | 15 | 1 | |
| Isopropanol | This compound | Isopropyl pent-3-enoate | 92 | ~11.5 |
| Benzoyl chloride | Isopropyl benzoate | 8 | 1 |
Theoretical Framework: Electronic Effects on Reactivity
The observed difference in reactivity is primarily governed by the electronic nature of the substituent attached to the acyl chloride group.
-
Benzoyl Chloride: The aromatic ring in benzoyl chloride is in conjugation with the carbonyl group. This allows for resonance delocalization of the electron density, which stabilizes the molecule and reduces the electrophilicity of the carbonyl carbon. This stabilization increases the activation energy required for nucleophilic attack.
-
This compound: As an unsaturated aliphatic acyl chloride, the double bond in the pentenoyl group is not in conjugation with the carbonyl group. Consequently, there is no resonance stabilization of the carbonyl carbon. The primary electronic influence is a weak inductive effect from the alkyl chain. This lack of stabilization results in a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive.
Experimental Protocols
A detailed methodology for a competitive acylation experiment is provided below. This protocol can be adapted to various nucleophiles to generate comparative reactivity data.
Competitive Acylation of Benzylamine
Objective: To determine the relative reactivity of this compound and benzoyl chloride by competitive acylation of benzylamine.
Materials:
-
This compound (freshly prepared or distilled)
-
Benzoyl chloride (reagent grade)
-
Benzylamine (reagent grade)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Internal standard for GC-MS analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL).
-
Addition of Acylating Agents: In a separate vial, prepare an equimolar mixture of this compound (1.0 mmol) and benzoyl chloride (1.0 mmol).
-
Reaction: Cool the benzylamine solution to 0 °C in an ice bath. To this stirred solution, add the mixture of acyl chlorides dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 15 minutes) and quenching them with a saturated NaHCO₃ solution. The organic layer can be analyzed by GC-MS to determine the product ratio.
-
Workup: Once the reaction is complete (as determined by the consumption of the limiting reagent, benzylamine), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Analysis: Dissolve the crude product in a known volume of a suitable solvent containing an internal standard. Analyze the sample by GC-MS to determine the relative peak areas of the N-benzylpent-3-enamide and N-benzylbenzamide products. The product ratio reflects the relative reactivity of the two acyl chlorides.[1]
Visualizations
Logical Workflow for Comparative Reactivity Study
Caption: Workflow for the comparative study of acyl chloride reactivity.
Nucleophilic Acyl Substitution Mechanism
Caption: Generalized mechanism for nucleophilic acyl substitution.
References
A Comparative Guide to the Synthesis of High-Purity (E)-pent-3-enoyl Chloride
For researchers and professionals in drug development, the synthesis of high-purity intermediates is a critical step. This guide provides a comparative analysis of validated protocols for the synthesis of (E)-pent-3-enoyl chloride, an important building block in organic synthesis. We will explore common methods, compare their performance based on experimental data, and provide detailed protocols to ensure reproducibility.
Comparison of Synthetic Protocols
The synthesis of acyl chlorides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. For α,β-unsaturated systems like (E)-pent-3-enoic acid, care must be taken to avoid side reactions such as addition to the double bond or polymerization. The most common and effective reagents for this conversion are oxalyl chloride and thionyl chloride.
Below is a summary of quantitative data for these two primary methods.
| Feature | Oxalyl Chloride Method | Thionyl Chloride Method |
| Typical Yield | >95% | 77-89% |
| Purity | High, often near quantitative conversion with minimal side products | Good, but can be contaminated with sulfur-containing byproducts |
| Reaction Temperature | Room temperature or below | Often requires heating/reflux |
| Byproducts | Gaseous (CO, CO₂, HCl) | Gaseous (SO₂, HCl) and liquid/solid sulfur-containing impurities |
| Purification | Typically involves simple evaporation of solvent and excess reagent | Often requires distillation to remove less volatile impurities |
| Catalyst | A catalytic amount of DMF is typically used | Can be run with or without a catalyst (e.g., DMF) |
Experimental Protocols
Method 1: Synthesis using Oxalyl Chloride
This method is often preferred for its mild reaction conditions and the formation of only gaseous byproducts, which simplifies purification.
Materials:
-
(E)-pent-3-enoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (E)-pent-3-enoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours at room temperature, monitoring the progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo. The resulting this compound is often of high enough purity to be used directly in the next step.
Method 2: Synthesis using Thionyl Chloride
Thionyl chloride is a cost-effective and common reagent for the synthesis of acyl chlorides. However, it may require more stringent purification to remove sulfur-containing byproducts.
Materials:
-
(E)-pent-3-enoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) or no solvent
-
Anhydrous glassware
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add (E)-pent-3-enoic acid (1.0 eq).
-
Slowly add an excess of thionyl chloride (2.0-3.0 eq) to the carboxylic acid. The reaction can be run neat or in a high-boiling inert solvent like toluene.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The reaction should be monitored for the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, often under reduced pressure.
-
For higher purity, the crude this compound can be purified by fractional distillation under reduced pressure.
Visualized Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis of this compound and the decision-making process for choosing a synthetic method.
Caption: General workflow for acyl chloride synthesis.
Caption: Decision logic for synthesis method selection.
Safety Operating Guide
Proper Disposal of (E)-pent-3-enoyl Chloride: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of reactive chemical reagents like (E)-pent-3-enoyl chloride is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulations.
This compound is a reactive acyl chloride that is corrosive and moisture-sensitive. Its disposal necessitates a controlled neutralization process to convert it into a less hazardous substance before it can be managed as chemical waste.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: All handling and disposal steps must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.
Spill Management
In the event of a spill, immediate containment is crucial.
-
Minor Spills: For small spills, use an inert, dry absorbent material such as sand, vermiculite, or earth to absorb the chemical.[1] Using non-sparking tools, collect the absorbed material and place it into a designated, properly labeled container for hazardous waste.[1]
-
Major Spills: In the case of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.[1]
Experimental Protocol for Neutralization and Disposal
The recommended method for the disposal of this compound is through a controlled neutralization reaction. This procedure converts the reactive acyl chloride into the less reactive sodium salt of (E)-pent-3-enoic acid.
Materials:
-
This compound waste
-
5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Ice bath
-
Large beaker or flask
-
Stir bar and stir plate
-
pH indicator strips or a pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker or flask containing a cold 5-10% solution of sodium carbonate or sodium bicarbonate on a stir plate.[1] The volume of the basic solution should be sufficient to neutralize the amount of acyl chloride. An ice bath should be used to keep the solution cool and control the reaction temperature.[1]
-
Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound dropwise. The reaction is exothermic, and slow addition is critical to prevent a violent reaction and splashing.
-
Temperature Control: Monitor the temperature of the reaction mixture throughout the addition. If the temperature rises significantly, pause the addition and allow the mixture to cool.
-
Complete Neutralization: After all the acyl chloride has been added, continue stirring the mixture for several hours to ensure the neutralization is complete.[1]
-
pH Verification: Check the pH of the solution to confirm it is neutral or slightly basic (pH 7-9).[2][3] If the solution is still acidic, add more of the basic solution until the desired pH is achieved.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[1]
-
Final Disposal: The sealed and labeled waste container should be stored in a designated satellite accumulation area for collection by a licensed hazardous waste disposal company.[1] Do not pour the neutralized solution down the drain unless specifically permitted by local regulations.[1]
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative and safety information for this compound and its disposal.
| Parameter | Value / Information | Source |
| Chemical Formula | C₅H₇ClO | [4] |
| Molecular Weight | 118.56 g/mol | [4] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [5] |
| GHS Hazard Categories | Skin Corrosion/Irritation: Category 1B. Serious Eye Damage/Eye Irritation: Category 1. | [5] |
| Flash Point | 35.5°C | [6][7] |
| Boiling Point | 124.4°C at 760 mmHg | [6][7] |
| UN Number (for transport) | UN2920: Corrosive liquids, flammable, n.o.s. | [1] |
| Neutralizing Agent Conc. | 5-10% Sodium Carbonate or Sodium Bicarbonate | [1] |
| Final pH for Disposal | 7 - 9 | [2][3] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. hazmattool.com [hazmattool.com]
- 2. hazmattool.com [hazmattool.com]
- 3. gclabels.net [gclabels.net]
- 4. 3-Pentenoyl chloride, (3E)- | C5H7ClO | CID 6442180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Pentenoyl chloride | C5H7ClO | CID 176891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. (3E)-pent-3-enoyl chloride | 17066-20-5 [chemnet.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
